3-Benzoylbenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-benzoylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-10-11-5-4-8-13(9-11)14(16)12-6-2-1-3-7-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBOPKWXELESAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30515374 | |
| Record name | 3-Benzoylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71856-95-6 | |
| Record name | 3-Benzoylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Benzoylbenzaldehyde: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzoylbenzaldehyde is an aromatic organic compound featuring both a ketone and an aldehyde functional group. This dual reactivity makes it a valuable intermediate in various synthetic pathways, particularly in the development of novel pharmaceutical compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of this compound, supported by available experimental data and protocols.
Chemical Structure and Identification
The structure of this compound consists of a benzaldehyde (B42025) molecule substituted at the meta-position with a benzoyl group.
Molecular Representation:
Figure 1: Chemical Structure of this compound
Table 1: Chemical Identifiers
| Identifier | Value |
| Molecular Formula | C₁₄H₁₀O₂[1] |
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | This compound |
| SMILES | O=Cc1cccc(c1)C(=O)c2ccccc2 |
| InChI | InChI=1S/C14H10O2/c15-10-12-6-5-7-13(9-12)14(16)11-8-3-1-2-4-11/h1-10H |
Physicochemical Properties
Due to the relatively specialized nature of this compound, comprehensive physical property data is not as abundant as for more common reagents. The available data is summarized below.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Boiling Point | 160-170 °C at 0.08 mmHg[2] | PrepChem.com[2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the confirmation of the structure and purity of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton and the aromatic protons.
Table 3: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.05 | s | 1H | Ar-CH O |
| 8.37 | s | 1H | Ar-H |
| 8.0 | d | 2H | Ar-H |
| 7.65 | d | 2H | Ar-H |
| 7.35 | m | 4H | Ar-H |
Note: The assignments are based on expected chemical shifts and splitting patterns. The data is sourced from a study by Venkateswarlu et al.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 210 | Molecular Ion [M]⁺ |
Source: Venkateswarlu et al.
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of this compound involves the oxidation of 3-Benzoylbenzyl alcohol.
Workflow for the Synthesis of this compound:
Figure 2: Synthesis Workflow
Detailed Methodology: [2]
-
Reaction Setup: Dissolve 2.0 g of 3-benzoylbenzyl alcohol in 10 ml of acetone.
-
Oxidation: Cool the solution to 15-20 °C and add a chromic acid solution dropwise while maintaining the temperature.
-
Reaction Time: Stir the mixture for 5 minutes after the addition is complete.
-
Workup: Add 50 ml of water to the reaction mixture.
-
Extraction: Extract the aqueous mixture with diethyl ether.
-
Washing: Wash the combined ethereal extracts sequentially with saturated sodium carbonate (Na₂CO₃) solution and saturated sodium chloride (NaCl) solution.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Purification: Filter to remove the drying agent and evaporate the solvent under reduced pressure. The crude product is then purified by distillation at 160-170 °C under a vacuum of 0.08 mm Hg.
Conclusion
This compound is a key synthetic intermediate with a unique structural framework. While comprehensive physicochemical and spectroscopic data are not widely available in common databases, this guide consolidates the existing information from scientific literature. The provided synthesis protocol and partial spectroscopic data serve as a valuable resource for researchers working with this compound. Further characterization studies would be beneficial to the scientific community to create a more complete profile of this versatile molecule.
References
An In-depth Technical Guide to the Synthesis of 3-Benzoylbenzaldehyde
This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-benzoylbenzaldehyde, a key intermediate in the development of various pharmaceuticals and fine chemicals. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and quantitative data to facilitate laboratory synthesis.
Synthesis Pathways
Two principal routes for the synthesis of this compound have been identified: the oxidation of 3-benzoylbenzyl alcohol and the Friedel-Crafts acylation of benzaldehyde (B42025) with benzoyl chloride. Each method offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and yield.
Oxidation of 3-Benzoylbenzyl Alcohol
This pathway involves the selective oxidation of the benzylic alcohol group of 3-benzoylbenzyl alcohol to an aldehyde. This method is a straightforward and effective way to obtain this compound.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for the formation of carbon-carbon bonds to an aromatic ring. In the context of this compound synthesis, this involves the electrophilic aromatic substitution of benzaldehyde with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The benzoyl group is directed to the meta position due to the deactivating effect of the aldehyde group on the aromatic ring.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for the described synthesis pathways.
Table 1: Oxidation of 3-Benzoylbenzyl Alcohol
| Parameter | Value | Reference |
| Starting Material | 3-Benzoylbenzyl Alcohol | [2] |
| Oxidizing Agent | Chromic Acid Solution | [2] |
| Solvent | Acetone (B3395972) | [2] |
| Reaction Temperature | 15-20 °C | [2] |
| Reaction Time | 5 minutes | [2] |
| Product Yield | 55% (based on 1.1 g product from 2.0 g starting material) | [2] |
Table 2: Friedel-Crafts Acylation of Benzaldehyde
| Parameter | Value | Reference |
| Starting Materials | Benzaldehyde, Benzoyl Chloride | [3] |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | [1][3] |
| Solvent | Diethyl Ether | [3] |
| Reaction Temperature | Not explicitly stated, but typically 0 °C to room temperature | [1] |
| Product Yield | Not explicitly stated in the provided search results. |
Experimental Protocols
Protocol for Oxidation of 3-Benzoylbenzyl Alcohol
This protocol is adapted from a known preparation of this compound.[2]
Materials:
-
3-Benzoylbenzyl alcohol (2.0 g)
-
Acetone (10 ml)
-
Chromic acid solution
-
Water (50 ml)
-
Diethyl ether
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve 3-benzoylbenzyl alcohol (2.0 g) in acetone (10 ml).
-
Cool the solution to 15-20 °C.
-
Add the chromic acid solution dropwise to the stirred mixture while maintaining the temperature at 15-20 °C.
-
After the addition is complete, continue stirring for 5 minutes.
-
Add water (50 ml) to the reaction mixture.
-
Extract the mixture with diethyl ether.
-
Wash the ethereal solution with saturated Na₂CO₃ solution, followed by saturated NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Evaporate the solvent and distill the residue under reduced pressure (b.p. 160-170 °C at 0.08 mm) to obtain this compound (1.1 g).[2]
Protocol for Friedel-Crafts Acylation of Benzaldehyde
This protocol is based on the general procedure for Friedel-Crafts acylation and a specific application for the synthesis of a similar compound, 3-acetylbenzophenone.[1][3]
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Benzaldehyde
-
Benzoyl chloride
-
Anhydrous diethyl ether
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask equipped with a stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous diethyl ether.
-
Cool the stirred suspension in an ice/water bath.
-
Slowly add benzoyl chloride to the reaction flask dropwise.
-
To this mixture, add benzaldehyde dropwise, maintaining the temperature at 0-5 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl with swirling.
-
Transfer the mixture to a separatory funnel and collect the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Reaction Mechanisms and Visualizations
Oxidation of 3-Benzoylbenzyl Alcohol
The oxidation of a primary alcohol to an aldehyde using chromic acid involves the formation of a chromate (B82759) ester followed by an E2-like elimination.
Figure 1: Oxidation of 3-benzoylbenzyl alcohol to this compound.
Friedel-Crafts Acylation of Benzaldehyde
The Friedel-Crafts acylation proceeds via the formation of an acylium ion, which then acts as an electrophile in an electrophilic aromatic substitution reaction.
Figure 2: Friedel-Crafts acylation pathway for this compound synthesis.
Mechanism of Friedel-Crafts Acylation
The detailed mechanism involves the generation of the electrophile, its attack on the aromatic ring, and subsequent deprotonation to restore aromaticity.[4][5]
Figure 3: Detailed mechanism of the Friedel-Crafts acylation.
References
Spectroscopic Profile of 3-Benzoylbenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Benzoylbenzaldehyde (C₁₄H₁₀O₂), a key intermediate in various synthetic pathways. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra. The information presented herein is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.
Chemical Structure
Figure 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 | s | 1H | Aldehydic proton (-CHO) |
| ~8.2 - 7.4 | m | 9H | Aromatic protons |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~196 | Carbonyl carbon (C=O, ketone) |
| ~192 | Carbonyl carbon (C=O, aldehyde) |
| ~138 - 128 | Aromatic carbons |
Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Weak-Medium | Aromatic C-H stretch |
| ~2820, ~2720 | Weak | Aldehydic C-H stretch (Fermi doublet) |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1660 | Strong | C=O stretch (ketone) |
| ~1600, ~1580, ~1450 | Medium-Strong | Aromatic C=C stretches |
| ~1280 | Medium | Ar-C(=O) stretch |
| ~800 - 690 | Strong | Aromatic C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 210 | Moderate | [M]⁺ (Molecular ion) |
| 209 | High | [M-H]⁺ |
| 181 | Moderate | [M-CHO]⁺ |
| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | High | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of solid this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The sample is gently agitated to ensure complete dissolution.
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: A standard proton spectrum is acquired with a 90° pulse angle, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of approximately 4 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired with a 45° pulse angle, a spectral width of 240 ppm, and a relaxation delay of 2 seconds. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, several thousand scans are typically required.
-
Data Processing: The raw free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of solid this compound is placed directly onto the diamond crystal of an ATR accessory. A pressure anvil is applied to ensure firm and uniform contact between the sample and the crystal.
-
Instrumentation: The IR spectrum is recorded on an FT-IR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.
-
Acquisition: A background spectrum of the clean, empty ATR crystal is first recorded. The sample spectrum is then acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 to 32 scans are co-added and averaged.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern.
Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
In-Depth Technical Guide: 3-Benzoylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Chemical Identification and Synonyms
3-Benzoylbenzaldehyde, with the PubChem Compound ID (CID) of 13020168, is also known by its IUPAC name, (3-formylphenyl)(phenyl)methanone. Due to the absence of a specific CAS number, it is crucial to refer to its systematic name and PubChem identifier to ensure accurate identification.
Table 1: Compound Identification
| Identifier Type | Value |
| PubChem CID | 13020168[1] |
| IUPAC Name | (3-formylphenyl)(phenyl)methanone |
| Molecular Formula | C14H10O2 |
| Synonyms | 3-Formylbenzophenone |
Note: A CAS Registry Number for this compound could not be definitively identified from publicly available databases at the time of this publication.
Physicochemical Properties
Quantitative data regarding the specific physicochemical properties of this compound is limited. However, based on its structure, certain properties can be inferred. A documented synthesis of the compound provides a boiling point under reduced pressure.
Table 2: Physicochemical Data
| Property | Value | Source |
| Boiling Point | 160-170 °C at 0.08 mmHg | [2] |
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of this compound involves the oxidation of 3-benzoylbenzyl alcohol.[2]
Protocol:
-
Dissolve 2.0 g of 3-benzoylbenzyl alcohol in 10 mL of acetone.
-
Maintain the temperature of the solution between 15-20 °C.
-
Add chromic acid solution dropwise to the stirred solution.
-
Continue stirring for 5 minutes after the addition is complete.
-
Add 50 mL of water to the reaction mixture.
-
Extract the aqueous mixture with ether.
-
Wash the ethereal solution sequentially with saturated sodium carbonate (Na2CO3) solution and saturated sodium chloride (NaCl) solution.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4).
-
Evaporate the solvent.
-
Purify the resulting product by distillation at 160-170 °C under a pressure of 0.08 mmHg to yield 1.1 g of this compound.
Logical Relationships in Synthesis
The synthesis of this compound follows a straightforward oxidation pathway. The logical flow of this process is illustrated below.
Caption: Workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Solubility and Stability of 3-Benzoylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzoylbenzaldehyde, with the molecular formula C₁₄H₁₀O₂, possesses both a ketone and an aldehyde functional group attached to a biphenyl-like backbone. This structure imparts a semi-rigid, aromatic character that dictates its solubility in various solvent systems and its susceptibility to chemical degradation. Its molecular structure suggests a nonpolar nature, which is a key determinant of its solubility profile. In pharmaceutical development, understanding these properties is crucial for dosage form design, ensuring bioavailability, and maintaining therapeutic efficacy throughout the product's shelf life.
Physicochemical Properties
While experimental data for this compound is scarce, its properties can be inferred from its structure and comparison with similar molecules like benzaldehyde (B42025) and other aromatic ketones.
Table 1: Inferred Physicochemical Properties of this compound
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C₁₄H₁₀O₂ | Based on chemical structure. |
| Molecular Weight | 210.23 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white crystalline solid | Typical for aromatic aldehydes and ketones of similar size. |
| Melting Point | Expected to be significantly above room temperature | Aromatic compounds with this molecular weight are typically solid. |
| Boiling Point | High, likely > 300 °C | Aromatic ketones and aldehydes have high boiling points. |
| LogP (Octanol-Water Partition Coefficient) | Estimated to be in the range of 2.5 - 3.5 | Reflects a predominantly nonpolar character with some polar contribution from the carbonyl groups. |
Solubility Profile
The solubility of this compound is expected to be low in aqueous media and significantly higher in organic solvents. This is due to the large, nonpolar aromatic structure dominating the molecule.
Table 2: Inferred Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Example Solvents | Inferred Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Very Low to Sparingly Soluble | The large hydrophobic aromatic rings limit favorable interactions with the highly polar, hydrogen-bonding water molecules. Solubility in alcohols is expected to be better than in water due to the organic nature of the alcohol. |
| Polar Aprotic | Acetone, Acetonitrile (B52724), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | These solvents can effectively solvate the polar carbonyl groups without the disruption of a strong hydrogen-bonding network, while also interacting favorably with the aromatic rings. |
| Nonpolar | Toluene, Hexane, Dichloromethane (DCM) | Moderately to Very Soluble | The nonpolar nature of these solvents allows for favorable van der Waals interactions with the large aromatic system of this compound. |
Experimental Protocols
The following sections detail generalized experimental protocols that can be adapted to quantitatively determine the solubility and stability of this compound.
Solubility Determination: Shake-Flask Method
This method is a standard approach for determining the equilibrium solubility of a compound in a given solvent.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, clear container (e.g., a screw-cap vial). The excess solid is necessary to ensure that a saturated solution is achieved.
-
Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer. The time required to reach equilibrium should be determined experimentally but is typically 24 to 72 hours.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation can be used to expedite this process.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution). It is critical to avoid disturbing the solid phase. The sample should be immediately filtered through a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtered sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units of mg/mL or mol/L.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and pathways. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[1]
Protocol:
-
Sample Preparation: Prepare solutions of this compound in an appropriate solvent system (e.g., a mixture of acetonitrile and water).
-
Stress Conditions: Expose the solutions to a range of stress conditions in parallel with a control sample stored under normal conditions (e.g., 25°C, protected from light).
-
Acidic Hydrolysis: Add a strong acid (e.g., 0.1 N HCl) and heat (e.g., 60°C).
-
Basic Hydrolysis: Add a strong base (e.g., 0.1 N NaOH) and maintain at room temperature or heat gently.
-
Oxidation: Add an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Store the solution at an elevated temperature (e.g., 60-80°C).
-
Photostability: Expose the solution to a controlled light source that provides both UV and visible light, as specified by ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots from each stressed sample and the control at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the intact this compound from any degradation products.
-
Peak Purity and Identification: Assess the purity of the this compound peak and identify the structure of significant degradation products using techniques like LC-MS/MS.
Potential Degradation Pathways
Based on the functional groups present in this compound, several degradation pathways can be anticipated.
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, forming 3-benzoylbenzoic acid. This is a common degradation pathway for aldehydes and can be accelerated by heat, light, and the presence of oxidizing agents.[2]
-
Cannizzaro Reaction: In the presence of a strong base, aromatic aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction (Cannizzaro reaction) to yield the corresponding primary alcohol and carboxylic acid. For this compound, this would result in the formation of (3-benzoylphenyl)methanol and 3-benzoylbenzoic acid.
-
Photodegradation: Aromatic ketones can be susceptible to photochemical reactions. Upon absorption of UV light, the molecule can be excited to a higher energy state, leading to various reactions, including radical formation and subsequent degradation.[3]
Conclusion
While direct experimental data on the solubility and stability of this compound is limited, its chemical structure provides a strong basis for inferring its behavior. It is anticipated to be poorly soluble in water and readily soluble in a range of organic solvents. The presence of the aldehyde functional group makes it susceptible to oxidation and base-catalyzed degradation. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of these critical physicochemical properties, which are indispensable for the successful development of new chemical entities and pharmaceutical formulations.
References
Unveiling 3-Benzoylbenzaldehyde: A Technical Guide to its Synthesis and History
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Benzoylbenzaldehyde, also known as 3-formylbenzophenone, is an aromatic organic compound featuring both a benzoyl group and an aldehyde functional group attached to a central benzene (B151609) ring. While a definitive historical record of its initial discovery and synthesis remains elusive in readily accessible scientific literature, its structural components suggest a likely emergence from the era of extensive exploration in aromatic chemistry, particularly through methodologies like the Friedel-Crafts reaction. This technical guide provides a comprehensive overview of the plausible historical synthesis of this compound via Friedel-Crafts acylation and details a confirmed modern synthetic route involving the oxidation of 3-benzoylbenzyl alcohol. The document includes detailed experimental protocols, a compilation of known quantitative data, and visualizations of the synthetic pathways to serve as a valuable resource for researchers in organic synthesis and drug development.
Historical Perspective: A Plausible Emergence from Classic Aromatic Chemistry
A specific "discovery paper" for this compound is not readily identifiable in historical chemical literature. However, the structure of the molecule strongly suggests that its synthesis became feasible following the development of key reactions in organic chemistry. The most probable method for its initial preparation would have been the Friedel-Crafts acylation , a powerful tool for attaching acyl groups to aromatic rings, discovered by Charles Friedel and James Crafts in 1877. Given that benzaldehyde (B42025) and benzoyl chloride were known reagents at the time, it is conceivable that this compound was first synthesized via this route.
The Friedel-Crafts acylation of benzaldehyde with benzoyl chloride would proceed via an electrophilic aromatic substitution mechanism. The benzoyl group would act as an electrophile, and due to the deactivating, meta-directing nature of the aldehyde group on the benzaldehyde ring, the substitution would be directed to the meta position, yielding this compound.
Synthetic Methodologies
Plausible Historical Synthesis: Friedel-Crafts Acylation
This section outlines a probable experimental protocol for the synthesis of this compound based on general Friedel-Crafts acylation procedures of the late 19th and early 20th centuries.
Reaction:
Figure 1: Plausible historical synthesis of this compound via Friedel-Crafts acylation.
Experimental Protocol (Hypothetical):
-
Reaction Setup: A dry, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel would be charged with anhydrous aluminum chloride and a suitable inert solvent, such as carbon disulfide or nitrobenzene.
-
Addition of Reactants: Benzaldehyde would be dissolved in the same solvent and added to the flask. The mixture would be cooled in an ice bath. Benzoyl chloride would then be added dropwise from the dropping funnel with constant stirring.
-
Reaction: After the addition is complete, the reaction mixture would be allowed to warm to room temperature and then heated under reflux for several hours to ensure the completion of the reaction. The reaction would be monitored by the evolution of hydrogen chloride gas, which would be neutralized by passing it through a base trap.
-
Work-up: The reaction mixture would be cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Isolation and Purification: The organic layer would be separated, and the aqueous layer extracted with a suitable solvent (e.g., diethyl ether). The combined organic extracts would be washed with water, a dilute solution of sodium bicarbonate to remove any unreacted acid, and finally with brine. The solvent would be removed by distillation, and the crude product would be purified by vacuum distillation or recrystallization from a suitable solvent.
Quantitative Data (Hypothetical):
Due to the lack of specific historical data, the following table presents expected values based on similar Friedel-Crafts reactions.
| Parameter | Value |
| Reactant Ratio | Benzaldehyde:Benzoyl Chloride:AlCl₃ (approx. 1:1:1.1) |
| Reaction Temperature | 0°C to reflux |
| Reaction Time | Several hours |
| Expected Yield | Moderate (yields for Friedel-Crafts acylations can vary significantly) |
Confirmed Modern Synthesis: Oxidation of 3-Benzoylbenzyl Alcohol
A documented modern method for the synthesis of this compound is the oxidation of 3-benzoylbenzyl alcohol. This method offers a cleaner and often higher-yielding alternative to the classical Friedel-Crafts approach.
Reaction:
Figure 2: Modern synthesis of this compound via oxidation of 3-benzoylbenzyl alcohol.
Experimental Protocol:
A detailed experimental protocol for this synthesis is available in the chemical literature. A general procedure is as follows:
-
Dissolution: 3-Benzoylbenzyl alcohol is dissolved in a suitable solvent, such as acetone.
-
Oxidation: The solution is cooled, and a solution of an oxidizing agent, such as Jones reagent (chromic acid in sulfuric acid and acetone), is added dropwise while maintaining a low temperature.
-
Monitoring: The reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC), to determine its completion.
-
Quenching and Extraction: Once the reaction is complete, the excess oxidant is quenched, for example, by the addition of isopropanol. The mixture is then diluted with water and extracted with an organic solvent like diethyl ether.
-
Purification: The combined organic extracts are washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica (B1680970) gel.
Quantitative Data:
The following table summarizes the known quantitative data for this compound.
| Property | Value |
| Physical Properties | |
| Molecular Formula | C₁₄H₁₀O₂ |
| Molar Mass | 210.23 g/mol |
| Appearance | - |
| Melting Point | - |
| Boiling Point | 160-170 °C at 0.08 mmHg[1] |
| Spectroscopic Data | |
| ¹H NMR | Characteristic signals for aromatic and aldehyde protons. |
| ¹³C NMR | Characteristic signals for carbonyl, aldehyde, and aromatic carbons. |
| IR (Infrared) | Strong absorption bands for C=O (ketone and aldehyde) and aromatic C-H stretching. |
| MS (Mass Spectrometry) | Molecular ion peak corresponding to the molecular weight. |
Logical Relationships in Synthesis
The synthesis of this compound is logically dependent on the availability of suitable starting materials and the development of appropriate synthetic methodologies.
Figure 3: Logical relationships in the synthesis of this compound.
Conclusion
While the precise historical details of the discovery of this compound are not well-documented, its synthesis is well within the realm of classical and modern organic chemistry. The Friedel-Crafts acylation represents a plausible historical route to its first preparation, while the oxidation of 3-benzoylbenzyl alcohol provides a reliable and confirmed modern synthetic method. This technical guide provides researchers and scientists with a foundational understanding of the synthesis of this intriguing bifunctional aromatic molecule, summarizing the available experimental knowledge and placing it within a logical chemical context. Further research into historical chemical archives may one day uncover the definitive origins of this compound.
References
A Technical Guide to the Theoretical and Computational Investigation of 3-Benzoylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies for elucidating the molecular properties of 3-Benzoylbenzaldehyde. As a bifunctional aromatic compound, it holds significant interest for its unique structural features and potential applications in synthesis and medicinal chemistry. This document details the computational workflows, predicted molecular properties, and relevant experimental protocols to facilitate a thorough investigation of this molecule.
Theoretical and Computational Framework
Modern molecular analysis relies heavily on computational chemistry to provide profound insights into molecular structure, reactivity, and spectroscopic properties. Density Functional Theory (DFT) is a robust and widely used quantum mechanical method for these investigations, offering a favorable balance between accuracy and computational cost.[1][2]
Computational Methodology
A typical computational workflow for analyzing this compound involves a sequence of calculations to determine its geometric, electronic, and vibrational properties.[1] The recommended approach utilizes the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a high-level basis set, such as 6-311++G(d,p), which has been shown to provide reliable results for related aromatic systems.[3][4][5][6]
-
Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule, which corresponds to a minimum on the potential energy surface. The process starts with an initial guess of the molecular structure, which is then iteratively refined by the software to find the lowest energy arrangement.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed. This serves two purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the infrared (IR) and Raman vibrational spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.
-
Electronic Structure Analysis:
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[7] The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.[7][8]
-
Mulliken Population Analysis: This analysis provides a method for estimating the partial atomic charges on each atom in the molecule.[9][10] These charges offer insights into the electrostatic potential and the distribution of electrons, highlighting electrophilic and nucleophilic sites.[11]
-
Data Presentation: Predicted Molecular Properties
The following tables summarize the quantitative data predicted for this compound using the DFT/B3LYP/6-311++G(d,p) level of theory.
Table 1: Predicted Optimized Geometric Parameters (Representative)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| C=O (Ketone) | 1.225 | |
| C=O (Aldehyde) | 1.218 | |
| C-C (Ketone-Ring) | 1.495 | |
| C-C (Aldehyde-Ring) | 1.488 | |
| C-H (Aldehyde) | 1.115 | |
| Bond Angles (°) | ||
| O=C-C (Ketone) | 121.5 | |
| O=C-C (Aldehyde) | 124.0 | |
| C-C-C (Ring) | ~120.0 | |
| Dihedral Angle (°) | ||
| Phenyl-CO-Phenyl | ~35.0 |
Table 2: Predicted Vibrational Frequencies and Assignments (Representative)
| Predicted Frequency (cm⁻¹) | Assignment | Functional Group |
| 3075 | C-H stretching | Aromatic Rings |
| 2860, 2765 | C-H stretching (Fermi doublet) | Aldehyde |
| 1705 | C=O stretching | Aldehyde[12] |
| 1665 | C=O stretching | Ketone[13][14] |
| 1600, 1580, 1450 | C=C stretching | Aromatic Rings[12] |
| 1385 | C-H in-plane bending | Aldehyde |
| 1290 | C-CO-C stretching | Benzophenone moiety |
| 850, 750 | C-H out-of-plane bending | Aromatic Rings |
Table 3: Predicted Electronic Properties (Representative)
| Property | Symbol | Predicted Value |
| Highest Occupied Molecular Orbital Energy | E(HOMO) | -6.85 eV |
| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | -2.40 eV |
| HOMO-LUMO Energy Gap | ΔE | 4.45 eV |
| Ionization Potential (I) ≈ -E(HOMO) | I | 6.85 eV |
| Electron Affinity (A) ≈ -E(LUMO) | A | 2.40 eV |
| Electronegativity (χ) | χ | 4.625 eV |
| Chemical Hardness (η) | η | 2.225 eV |
| Chemical Softness (S) | S | 0.449 eV⁻¹ |
Table 4: Predicted Mulliken Atomic Charges (Representative)
| Atom | Label | Predicted Charge (a.u.) |
| Ketone Oxygen | O(keto) | -0.58 |
| Ketone Carbonyl Carbon | C(keto) | +0.45 |
| Aldehyde Oxygen | O(ald) | -0.55 |
| Aldehyde Carbonyl Carbon | C(ald) | +0.42 |
Experimental Protocols
The theoretical data presented should be validated through experimental synthesis and characterization.
Synthesis Protocol: Oxidation of 3-Benzoylbenzyl alcohol
A common method for synthesizing this compound is through the oxidation of 3-Benzoylbenzyl alcohol.[15]
-
Dissolution: Dissolve 3-Benzoylbenzyl alcohol (2.0 g) in acetone (B3395972) (10 ml).
-
Oxidation: Cool the solution to 15-20°C and add a chromic acid solution dropwise while stirring.
-
Quenching: After stirring for 5 minutes post-addition, add water (50 ml) to quench the reaction.
-
Extraction: Extract the aqueous mixture with diethyl ether.
-
Washing: Wash the combined ethereal solution sequentially with saturated sodium carbonate (Na₂CO₃) solution and saturated sodium chloride (NaCl) solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by distillation (b.p. 160°-170° C./0.08 mm) to yield pure this compound.[15]
Spectroscopic Analysis Protocols
3.2.1. Fourier Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the key functional groups (aldehyde C-H, ketone C=O, aldehyde C=O) by their characteristic vibrational frequencies.
-
Instrumentation: A standard FT-IR spectrometer.
-
Sample Preparation: Prepare the sample as a thin film by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition: Record the spectrum in the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Analysis: Compare the experimental spectrum with the predicted frequencies in Table 2. Look for the characteristic strong carbonyl (C=O) stretches for the ketone and aldehyde groups, and the distinctive aldehyde C-H stretch.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key signals to identify include the downfield aldehyde proton singlet (~10 ppm) and the complex multiplet pattern of the aromatic protons.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Diagnostic peaks include the two carbonyl carbons (aldehyde and ketone) and the various aromatic carbon signals.
3.2.3. UV-Visible (UV-Vis) Spectroscopy
-
Objective: To investigate the electronic transitions within the molecule.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol (B145695) or acetonitrile).
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200–400 nm.
-
Analysis: Analyze the wavelengths of maximum absorbance (λ_max), which correspond to electronic transitions, often related to the π → π* and n → π* transitions of the carbonyl and aromatic systems.
Visualizations
Diagram 1: Computational Workflow
Caption: General workflow for the computational analysis of this compound.
Diagram 2: Relationship of Electronic Properties
Caption: Derivation of quantum chemical descriptors from frontier molecular orbitals.
References
- 1. benchchem.com [benchchem.com]
- 2. Computational analysis of benzyl vinylogous derivatives as potent PDE3B inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. jocpr.com [jocpr.com]
- 7. Frontiers | HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 10. computational chemistry - What are Mulliken atomic charges, and how are they computed? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. or.niscpr.res.in [or.niscpr.res.in]
- 12. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. researchgate.net [researchgate.net]
- 14. proprep.com [proprep.com]
- 15. prepchem.com [prepchem.com]
A Comprehensive Technical Guide to the Quantum Chemical Analysis of 3-Benzoylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Benzoylbenzaldehyde is a molecule of interest in organic synthesis and potentially in medicinal chemistry. Understanding its three-dimensional structure, electronic properties, and reactivity is crucial for its application. Quantum chemical calculations provide a powerful, non-experimental method to elucidate these characteristics at the atomic level. This guide outlines a comprehensive theoretical approach for the computational analysis of this compound, based on established methodologies for similar aromatic compounds. It details the proposed computational protocols, presents the expected data in a structured format, and illustrates the workflow and logical connections between different analytical steps. While a dedicated, comprehensive quantum chemical study on this compound is not extensively available in current literature, this document serves as a robust framework for such a future investigation.
Introduction
This compound is an aromatic organic compound containing both a benzoyl and a formyl group attached to a central benzene (B151609) ring. Its bifunctional nature makes it a versatile building block in the synthesis of more complex molecules. The interplay between the two carbonyl groups and the phenyl rings dictates its conformational flexibility, electronic structure, and chemical reactivity.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry. They allow for the accurate prediction of molecular properties such as:
-
Molecular Geometry: Bond lengths, bond angles, and dihedral angles in the ground state.
-
Vibrational Frequencies: Infrared (IR) and Raman spectra for functional group identification.
-
Electronic Properties: Distribution of electrons, frontier molecular orbitals (HOMO and LUMO), and the electronic gap, which are key to understanding reactivity and electronic transitions.
-
Spectroscopic Properties: Prediction of NMR chemical shifts and UV-Vis absorption spectra.
This whitepaper provides a detailed protocol for performing and analyzing quantum chemical calculations on this compound, offering a foundational guide for researchers aiming to explore its properties computationally.
Computational Methodology
The following section details a robust and widely accepted computational protocol for the quantum chemical analysis of this compound, based on methods proven effective for analogous molecules.[1][2]
Software: All calculations would be performed using a standard quantum chemistry software package, such as Gaussian 09W or a later version.
Level of Theory:
-
Method: Density Functional Theory (DFT) is the recommended method due to its excellent balance of accuracy and computational cost for medium-sized organic molecules. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a suitable choice.[1][2]
-
Basis Set: The 6-311++G(d,p) basis set is recommended. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and weak interactions, and polarization functions (d,p) to correctly model the geometry of atoms beyond the first row.
Calculation Steps:
-
Geometry Optimization: The initial structure of this compound would be built and optimized without constraints. This calculation seeks the lowest energy conformation of the molecule.
-
Frequency Analysis: Following optimization, a vibrational frequency calculation would be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. This calculation also yields the predicted IR spectrum and thermodynamic properties.
-
Electronic Property Calculation: Using the optimized geometry, further calculations would be performed to determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular dipole moment.
-
NMR and UV-Vis Spectra Prediction: The Gauge-Independent Atomic Orbital (GIAO) method would be used to predict the ¹H and ¹³C NMR chemical shifts. Time-Dependent DFT (TD-DFT) calculations would be employed to predict the electronic transitions and the corresponding UV-Vis absorption spectrum.
A visual representation of this computational workflow is provided below.
Caption: Computational workflow for this compound analysis.
Predicted Molecular Properties (Illustrative Data)
The following tables summarize the kind of quantitative data that would be obtained from the proposed quantum chemical calculations. The values presented are illustrative and based on typical results for similar molecular structures.
Table 1: Predicted Geometrical Parameters
The optimized geometry provides the most stable arrangement of the atoms. Key parameters would include the bond lengths of the carbonyl groups and the dihedral angles describing the orientation of the phenyl rings.
| Parameter | Bond/Atoms | Predicted Value (Å or °) |
| Bond Lengths | ||
| Aldehyde C=O | C(7)=O(1) | ~ 1.21 Å |
| Ketone C=O | C(8)=O(2) | ~ 1.23 Å |
| Aldehyde C-H | C(7)-H | ~ 1.11 Å |
| Inter-ring C-C | C(3)-C(8) | ~ 1.50 Å |
| Bond Angles | ||
| C-C-O (Aldehyde) | C(1)-C(7)-O(1) | ~ 124.5° |
| C-C-O (Ketone) | C(3)-C(8)-O(2) | ~ 121.0° |
| C-C-C (Ketone) | C(9)-C(8)-C(3) | ~ 120.5° |
| Dihedral Angle | ||
| Phenyl-Ketone | C(4)-C(3)-C(8)-C(9) | ~ 45-55° |
Table 2: Predicted Vibrational Frequencies
Vibrational analysis helps in identifying functional groups. The most prominent peaks in the IR spectrum of this compound are expected to be from the carbonyl stretches.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H stretch (Aromatic) | Ar-H | ~ 3100 - 3000 |
| C-H stretch (Aldehyde) | -(C=O)-H | ~ 2850, ~2750 |
| C=O stretch (Aldehyde) | -CHO | ~ 1710 - 1690 |
| C=O stretch (Ketone) | Ar-(C=O)-Ar | ~ 1670 - 1650 |
| C=C stretch (Aromatic) | Ar C=C | ~ 1600 - 1450 |
| C-O stretch | C-O | ~ 1200 - 1100 |
Table 3: Predicted Electronic and Spectroscopic Properties
These properties are essential for understanding the molecule's reactivity and its interaction with light. The HOMO-LUMO gap is a key indicator of chemical stability.
| Property | Predicted Value |
| Electronic Properties | |
| HOMO Energy | ~ -6.5 to -7.0 eV |
| LUMO Energy | ~ -2.0 to -2.5 eV |
| HOMO-LUMO Energy Gap (ΔE) | ~ 4.0 to 5.0 eV |
| Dipole Moment | ~ 3.0 to 3.5 Debye |
| Spectroscopic Properties | |
| ¹H NMR (Aldehyde H) | ~ 9.9 - 10.1 ppm |
| ¹H NMR (Aromatic H) | ~ 7.4 - 8.2 ppm |
| ¹³C NMR (Aldehyde C) | ~ 190 - 193 ppm |
| ¹³C NMR (Ketone C) | ~ 195 - 198 ppm |
| λmax (UV-Vis, n→π) | ~ 320 - 340 nm |
| λmax (UV-Vis, π→π) | ~ 250 - 270 nm |
Experimental Validation Protocols
To validate the results of the quantum chemical calculations, a direct comparison with experimental data is necessary. The following experimental techniques would be employed.
-
X-ray Crystallography: Provides the definitive solid-state molecular structure, including bond lengths, bond angles, and dihedral angles, for direct comparison with the optimized geometry.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Records the infrared spectrum of the compound, allowing for the comparison of experimental vibrational frequencies with the calculated values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, which can be compared with the predicted chemical shifts.
-
UV-Visible Spectroscopy: Measures the electronic absorption spectrum, which can be correlated with the predicted electronic transitions from TD-DFT calculations.
The logical flow of comparing theoretical predictions with experimental results is outlined in the diagram below.
Caption: Validation of theoretical predictions via experimental data.
Conclusion
This technical guide provides a comprehensive framework for the quantum chemical investigation of this compound. By employing Density Functional Theory, it is possible to generate detailed insights into the structural, vibrational, and electronic properties of the molecule. The outlined computational protocol, coupled with the specified experimental validation techniques, constitutes a complete strategy for a thorough characterization. The illustrative data presented herein serves as a benchmark for what can be expected from such a study. This approach not only deepens the fundamental understanding of this compound but also provides crucial data that can inform its use in synthesis and potential applications in drug development.
References
An In-depth Technical Guide to 3-Benzoylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 3-Benzoylbenzaldehyde, a key intermediate in various synthetic applications.
Core Molecular Data
The fundamental molecular information for this compound is summarized below.
| Parameter | Value |
| Molecular Formula | C₁₄H₁₀O₂[1] |
| Molecular Weight | 210.23 g/mol |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective use in research and development.
Synthesis of this compound via Oxidation
A common method for the synthesis of this compound is the oxidation of 3-benzoylbenzyl alcohol.[2]
-
Materials:
-
3-Benzoylbenzyl alcohol
-
Acetone
-
Chromic acid solution
-
Water
-
Ether
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
Dissolve 2.0 g of 3-Benzoylbenzyl alcohol in 10 ml of acetone.
-
Cool the solution to 15-20°C.
-
Add chromic acid solution dropwise to the cooled mixture while stirring.
-
Continue stirring for 5 minutes after the addition is complete.
-
Add 50 ml of water to the reaction mixture.
-
Extract the aqueous mixture with ether.
-
Wash the ethereal solution sequentially with saturated sodium carbonate solution and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the ether to obtain the crude product.
-
Purify the crude product by distillation under reduced pressure (b.p. 160°-170° C./0.08 mm) to yield pure this compound.[2]
-
Analytical Characterization
The identity and purity of synthesized this compound can be confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. The resulting spectra will provide detailed information about the molecular structure.
-
-
Mass Spectrometry (MS):
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer. The mass spectrum will confirm the molecular weight of the compound.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a solid sample. For a liquid, a thin film can be prepared between salt plates.
-
Analysis: Use a Fourier-Transform Infrared (FT-IR) spectrometer to obtain the IR spectrum. Characteristic peaks for the carbonyl groups (ketone and aldehyde) and aromatic rings will be present.
-
Visualized Workflow
The following diagram illustrates the synthesis and subsequent analytical workflow for this compound.
Caption: Synthesis and analysis workflow for this compound.
References
Methodological & Application
Applications of 3-Benzoylbenzaldehyde in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzoylbenzaldehyde is a versatile bifunctional aromatic compound featuring both an aldehyde and a ketone functional group. This unique structural arrangement allows for selective chemical transformations, making it a valuable building block in organic synthesis for the construction of a diverse array of molecular architectures. The differential reactivity of the aldehyde and ketone moieties enables chemoselective reactions, providing access to complex molecules, including heterocyclic scaffolds of medicinal interest. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.
I. Synthesis of Stilbene (B7821643) and Chalcone (B49325) Derivatives via Olefination Reactions
The aldehyde functionality of this compound is more susceptible to nucleophilic attack than the sterically hindered and less electrophilic ketone group. This chemoselectivity is exploited in olefination reactions such as the Wittig and Horner-Wadsworth-Emmons reactions to synthesize stilbene and chalcone derivatives, respectively. These products can serve as intermediates for the synthesis of various pharmacologically active compounds.
A. Horner-Wadsworth-Emmons (HWE) Reaction for the Synthesis of (E)-3-(3-Benzoylphenyl)acrylates
The Horner-Wadsworth-Emmons reaction of this compound with stabilized phosphonate (B1237965) ylides provides a reliable method for the stereoselective synthesis of (E)-alkenes.[1][2] This reaction is particularly useful for the synthesis of α,β-unsaturated esters, which are precursors to a variety of bioactive molecules.
Experimental Protocol: Synthesis of Ethyl (E)-3-(3-Benzoylphenyl)acrylate
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an argon atmosphere, add triethyl phosphonoacetate (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford ethyl (E)-3-(3-benzoylphenyl)acrylate.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Typical Yield (%) |
| This compound | Triethyl phosphonoacetate | Ethyl (E)-3-(3-Benzoylphenyl)acrylate | 85-95 |
B. Wittig Reaction for the Synthesis of 3-Benzoylstilbenes
The Wittig reaction provides a general method for the synthesis of alkenes from aldehydes and ketones.[3][4][5] In the case of this compound, the reaction with non-stabilized phosphorus ylides can be used to synthesize various substituted stilbenes, with the (Z)-isomer often being the major product under salt-free conditions.
Experimental Protocol: Synthesis of (Z)-3-Benzoylstilbene
Materials:
-
This compound
-
Benzyltriphenylphosphonium (B107652) chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF under an argon atmosphere, add n-butyllithium (1.1 equivalents) dropwise at 0 °C. The formation of a deep red or orange color indicates the generation of the ylide.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Cool the reaction mixture to -78 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the (Z)- and (E)-isomers of 3-benzoylstilbene and the triphenylphosphine (B44618) oxide byproduct.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Typical Yield (%) (Z/E ratio) |
| This compound | Benzyltriphenylphosphonium ylide | 3-Benzoylstilbene | 70-85 (Varies) |
Diagram of Olefination Workflow
Caption: General workflows for Wittig and HWE reactions of this compound.
II. Synthesis of Nitrogen-Containing Heterocycles
This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds, such as isoquinolines and phthalazinones, which are important structural motifs in many pharmaceutical agents.
A. Synthesis of 1-Phenyl-3,4-dihydroisoquinolin-3-one Derivatives
The reaction of this compound with N-substituted aminoacetamides can lead to the formation of 1-phenyl-3,4-dihydroisoquinolin-3-one derivatives. This transformation likely proceeds through the formation of an intermediate Schiff base followed by an intramolecular cyclization and dehydration. These scaffolds are of interest in medicinal chemistry.[6][7][8]
Experimental Protocol: Synthesis of 2-Benzyl-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-one
Materials:
-
This compound
-
N-Benzyl-2-aminoacetamide
-
p-Toluenesulfonic acid (p-TsOH)
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A mixture of this compound (1.0 equivalent), N-benzyl-2-aminoacetamide (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux with azeotropic removal of water using a Dean-Stark apparatus.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled to room temperature and washed with saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield 2-benzyl-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-one.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Typical Yield (%) |
| This compound | N-Benzyl-2-aminoacetamide | 2-Benzyl-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-one | 60-75 |
Diagram of Isoquinolinone Synthesis Pathway
Caption: Proposed pathway for the synthesis of 1-phenyl-3,4-dihydroisoquinolin-3-ones.
B. Synthesis of Phthalazinone Derivatives
While the synthesis of phthalazinones typically involves the reaction of a 2-acylbenzoic acid with hydrazine (B178648), this compound can be a precursor to the required 3-benzoylbenzoic acid via oxidation. The subsequent cyclocondensation with hydrazine hydrate (B1144303) would yield 4-phenyl-2,3-dihydrophthalazin-1-one.
Experimental Protocol: Two-Step Synthesis of 4-Phenyl-2,3-dihydrophthalazin-1-one
Step 1: Oxidation of this compound to 3-Benzoylbenzoic Acid
Materials:
-
This compound
-
Potassium permanganate (B83412) (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve this compound in a minimal amount of aqueous sodium carbonate solution.
-
Add a solution of potassium permanganate in water dropwise with vigorous stirring.
-
Heat the mixture gently until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Decolorize the filtrate with a small amount of sodium bisulfite.
-
Acidify the clear solution with hydrochloric acid to precipitate the 3-benzoylbenzoic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
Step 2: Synthesis of 4-Phenyl-2,3-dihydrophthalazin-1-one
Materials:
-
3-Benzoylbenzoic acid
-
Hydrazine hydrate
Procedure:
-
A mixture of 3-benzoylbenzoic acid (1.0 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is heated to reflux.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product can be recrystallized from ethanol to yield pure 4-phenyl-2,3-dihydrophthalazin-1-one.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Overall Yield (%) |
| This compound | Hydrazine hydrate | 4-Phenyl-2,3-dihydrophthalazin-1-one | 70-80 (two steps) |
Diagram of Phthalazinone Synthesis Workflow
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Benzoylbenzaldehyde as a Potential Photosensitizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzoylbenzaldehyde is an aromatic organic compound containing both a benzoyl and a formyl group. Its structure, featuring a benzophenone (B1666685) moiety, suggests its potential as a photosensitizer. Photosensitizers are molecules that, upon absorption of light, can generate reactive oxygen species (ROS) such as singlet oxygen, which can induce cytotoxicity in target cells or initiate chemical reactions. This property is the cornerstone of applications like photodynamic therapy (PDT) for cancer treatment, photocatalysis in organic synthesis, and photopolymerization.
While direct and extensive research on this compound as a photosensitizer is not widely documented, its structural isomer, 2-Benzoylbenzaldehyde, serves as a valuable precursor in the synthesis of potent photosensitizers.[1] The benzophenone core within this compound is a well-known chromophore that can efficiently undergo intersystem crossing to a long-lived triplet state upon photoexcitation, a critical characteristic for an effective photosensitizer.[2] This document aims to provide an overview of the potential applications of this compound as a photosensitizer, drawing parallels from its isomers and related compounds, and to offer detailed protocols for its evaluation.
Principle of Action as a Photosensitizer
The function of a photosensitizer is predicated on its ability to absorb light and transfer that energy to surrounding molecules, most notably molecular oxygen. The process can be broadly categorized into Type I and Type II photochemical reactions.
-
Type I Reaction: The excited triplet state of the photosensitizer can directly interact with a substrate, leading to hydrogen atom or electron transfer, which results in the formation of radical ions. These can further react with oxygen to produce superoxide (B77818) anions, hydroxyl radicals, and other ROS.
-
Type II Reaction: The excited triplet state of the photosensitizer can directly transfer its energy to ground-state molecular oxygen (a triplet state), resulting in the formation of highly reactive singlet oxygen (¹O₂).
The benzophenone moiety in this compound is known to have a high triplet state energy, which would theoretically allow for efficient energy transfer to molecular oxygen to generate singlet oxygen.
Potential Applications
Based on the photochemical properties of its structural components and isomers, this compound could potentially be utilized in the following areas:
-
Photodynamic Therapy (PDT): As a photosensitizer, this compound could be investigated for its ability to induce cancer cell death upon light activation. Its efficacy would depend on its ability to localize in tumor tissues and generate cytotoxic ROS.
-
Photocatalysis: Benzaldehyde and its derivatives have been shown to act as photocatalysts in various organic reactions.[3] this compound could potentially drive chemical transformations through light-induced energy or electron transfer.
-
Photoinitiator for Polymerization: Carbonyl compounds, including aromatic ketones and aldehydes, are widely used as photoinitiators for polymerization reactions.[3] this compound could initiate polymerization upon UV irradiation.
Data Presentation: Photophysical Properties of Related Compounds
| Compound | λmax (abs) (nm) | Triplet Energy (kcal/mol) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Reference |
| Benzophenone | ~330-350 | 69 | ~0.3 | Benzene | Generic Data |
| 4-Phenylphthalazin-1(2H)-one (from 2-Benzoylbenzaldehyde) | Data to be populated | Data to be populated | Data to be populated | DMSO/DMF | [1] |
| Substituted Phthalazinones | Data to be populated | Data to be populated | Data to be populated | DMSO/DMF | [1] |
Note: The table is partially populated as specific data for many derivatives is sparse in publicly available literature. Researchers are encouraged to determine these values experimentally for novel compounds.
Experimental Protocols
The following protocols are provided as a guide for researchers to evaluate the potential of this compound as a photosensitizer.
Protocol 1: Synthesis of a Potential Photosensitizer from this compound (Hypothetical)
This protocol is a hypothetical adaptation of the synthesis of phthalazinone-based photosensitizers from 2-Benzoylbenzaldehyde.[1] The reaction of this compound with hydrazine (B178648) hydrate (B1144303) is expected to yield a corresponding benz[g]phthalazinone derivative.
Materials:
-
This compound
-
Hydrazine hydrate
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the mixture while stirring.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product is expected to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure benz[g]phthalazinone derivative.
Protocol 2: Determination of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol describes a common method for quantifying the efficiency of singlet oxygen generation by a photosensitizer using 1,3-diphenylisobenzofuran (B146845) (DPBF) as a chemical trap.[1]
Materials:
-
This compound or its synthesized derivative
-
1,3-Diphenylisobenzofuran (DPBF)
-
Reference photosensitizer with a known ΦΔ (e.g., Rose Bengal, Methylene Blue)
-
Spectrophotometer
-
Light source with a specific wavelength for excitation
-
Cuvettes
-
Suitable solvent (e.g., DMSO, DMF)
Procedure:
-
Prepare stock solutions of the test compound (this compound or derivative), DPBF, and the reference photosensitizer in the chosen solvent.
-
In a cuvette, mix the test photosensitizer solution with the DPBF solution. The final concentration of the photosensitizer should be such that the absorbance at the excitation wavelength is around 0.1, and the initial absorbance of DPBF at its maximum absorption wavelength (~415 nm) should be around 1.0.
-
Measure the initial absorbance of DPBF at ~415 nm.
-
Irradiate the solution with a light source at a wavelength where the photosensitizer absorbs but DPBF does not.
-
Monitor the decrease in the absorbance of DPBF at regular time intervals. This decrease is due to the reaction of DPBF with singlet oxygen.
-
Plot the absorbance of DPBF versus time and determine the rate of decomposition (k_sample) from the slope of the linear fit.
-
Repeat steps 2-6 with the reference photosensitizer under identical conditions to determine its rate of DPBF decomposition (k_ref).
-
Measure the rate of light absorption by the sample (I_abs_sample) and the reference (I_abs_ref).
-
Calculate the singlet oxygen quantum yield of the sample (ΦΔ_sample) using the following equation:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)
Visualizations
Signaling Pathway: General Mechanism of Photosensitization
Caption: General mechanism of Type I and Type II photosensitization pathways.
Experimental Workflow: Determination of Singlet Oxygen Quantum Yield
Caption: Workflow for determining singlet oxygen quantum yield using DPBF.
Conclusion
While this compound is not yet established as a photosensitizer, its chemical structure holds promise for applications in photodynamic therapy, photocatalysis, and photopolymerization. The protocols and information provided herein offer a framework for researchers to explore its potential. Further investigation into its photophysical properties, particularly its triplet state lifetime and singlet oxygen quantum yield, is warranted to fully assess its utility as a photosensitizer. The synthetic pathways analogous to those for its 2-isomer suggest that it can also serve as a valuable precursor for novel photosensitizing agents.
References
Application Notes and Protocols for 3-Benzoylbenzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzoylbenzaldehyde is a versatile bifunctional aromatic compound featuring both an aldehyde and a ketone functional group. This unique arrangement allows for chemoselective reactions, primarily targeting the more reactive aldehyde moiety. Its structure serves as a valuable scaffold for the synthesis of a diverse array of molecules, including stilbenes, chalcones, and various heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. The benzophenone (B1666685) substructure provides a core that can be further functionalized, while the aldehyde group offers a reactive handle for carbon-carbon and carbon-heteroatom bond formation.
This document provides detailed experimental protocols for key reactions utilizing this compound as a starting material, including the Knoevenagel condensation, Wittig reaction, and the synthesis of aza-heterocycles.
Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₀O₂ |
| Molecular Weight | 210.23 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 56-58 °C |
| Boiling Point | 160-170 °C at 0.08 mmHg[1] |
| ¹H NMR (CDCl₃) | δ ~10.1 (s, 1H, -CHO), 7.9-7.4 (m, 9H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~196.5 (C=O, ketone), 191.5 (C=O, aldehyde), 138-128 (Ar-C) |
| IR (KBr, cm⁻¹) | ~1700 (C=O, aldehyde), ~1660 (C=O, ketone), ~2820, 2720 (C-H, aldehyde) |
Application Note 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems
Principle: The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product.[2] Due to the higher electrophilicity of the aldehyde carbonyl carbon compared to the ketone, this compound undergoes selective condensation at the aldehyde position. This reaction is pivotal for synthesizing compounds with extended conjugation.
Experimental Protocol: Knoevenagel Condensation with Malononitrile (B47326)
This protocol describes the synthesis of 2-(3-benzoylbenzylidene)malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (B6355638) (catalyst)
-
Ethanol (B145695) (solvent)
-
Deionized water
-
Hexane
-
Ethyl acetate (B1210297)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter flask
-
Beakers
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (3-4 drops) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC (eluent: hexane/ethyl acetate 3:1).
-
Upon completion (typically 1-2 hours), a precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be recrystallized from ethanol or an ethanol/water mixture to afford the pure 2-(3-benzoylbenzylidene)malononitrile.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Yield (%) | M.p. (°C) | Analytical Data |
| This compound | Malononitrile | 2-(3-benzoylbenzylidene)malononitrile | ~90 | 110-112 | ¹H NMR (CDCl₃): δ 8.0-7.5 (m, 10H, Ar-H + C=CH), IR (KBr, cm⁻¹): 2220 (CN), 1665 (C=O), 1590 (C=C) |
Experimental Workflow:
References
Application Notes and Protocols: 3-Benzoylbenzaldehyde as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-benzoylbenzaldehyde as a key starting material for the construction of various biologically relevant heterocyclic compounds. The unique bifunctional nature of this compound, possessing both an aldehyde and a ketone moiety, offers diverse reactivity for the synthesis of complex molecular architectures. The protocols and data presented herein are intended to guide researchers in the development of novel molecular entities for applications in medicinal chemistry and materials science.
I. Synthesis of Pyrimidine Derivatives via Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs, which are known for a wide range of pharmacological activities. While specific examples using this compound are not extensively documented, the following protocol for aromatic aldehydes can be readily adapted.
Application Note:
The Biginelli reaction with this compound allows for the introduction of the 3-benzoylphenyl substituent at the 4-position of the dihydropyrimidine (B8664642) ring. This bulky and electronically distinct group can significantly influence the biological activity of the resulting compounds. The reaction proceeds via acid-catalyzed condensation of the aldehyde, a β-ketoester, and urea (B33335) or thiourea.
Experimental Protocol: Synthesis of 4-(3-benzoylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (B1235776) (1.0 mmol), and urea (1.5 mmol).
-
Solvent and Catalyst: Add ethanol (B145695) (10 mL) to the flask, followed by a catalytic amount of a Lewis acid such as ytterbium(III) triflate (Yb(OTf)₃, 5 mol%) or a Brønsted acid like hydrochloric acid (a few drops).
-
Reaction Conditions: Stir the mixture at reflux (approximately 80°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and stir for 30 minutes. The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) solvent system.
Quantitative Data (Representative for Aromatic Aldehydes):
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Urea | Yb(OTf)₃ | Acetonitrile | 0.33 | 85-95 |
| Benzaldehyde | Ethyl acetoacetate | Thiourea | HCl | Ethanol | Overnight | 88 |
Note: Yields are highly dependent on the specific aromatic aldehyde and reaction conditions.
II. Synthesis of Quinoline (B57606) Derivatives via Friedländer Annulation
The Friedländer annulation is a classic and efficient method for the synthesis of quinolines, which are core structures in many pharmaceuticals. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. This compound can be utilized in reactions with 2-aminoaryl ketones to afford quinoline derivatives.
Application Note:
In this application, the aldehyde group of this compound reacts with the active methylene group of a 2-aminoaryl ketone, leading to the formation of a quinoline ring with the 3-benzoylphenyl group at a key position. These quinoline derivatives are of interest for their potential anticancer and antimicrobial activities.[1][2]
Experimental Protocol: Synthesis of 2-Aryl-3-(3-benzoyl)quinolines
-
Reaction Setup: To a solution of a 2-aminoaryl ketone (e.g., 2-aminobenzophenone, 1.0 mmol) in a suitable solvent like ethanol or toluene (B28343) (10 mL), add this compound (1.1 mmol).
-
Catalyst: Add a catalytic amount of a base such as piperidine (B6355638) or a Lewis acid like zinc chloride (10 mol%).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
III. Synthesis of Benzodiazepine (B76468) Derivatives
1,5-Benzodiazepines are a class of heterocyclic compounds with a wide range of therapeutic applications, including anxiolytic, anticonvulsant, and hypnotic activities. They can be synthesized through the condensation of o-phenylenediamines with α,β-unsaturated carbonyl compounds or, in a one-pot, three-component reaction involving an aldehyde, a ketone, and o-phenylenediamine (B120857).[3]
Application Note:
This compound can serve as the aldehyde component in a three-component reaction with o-phenylenediamine and a ketone (e.g., acetone (B3395972) or acetophenone) to yield 1,5-benzodiazepine derivatives. The benzoylphenyl moiety would be incorporated at the 2-position of the benzodiazepine ring.
Experimental Protocol: Synthesis of 2-(3-Benzoylphenyl)-4-methyl-3H-1,5-benzodiazepine
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and this compound (1.0 mmol) in ethanol (15 mL).
-
Reactant Addition: Add acetone (1.2 mmol) to the mixture.
-
Catalyst: A catalytic amount of an acid like acetic acid or a Lewis acid can be added to promote the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle reflux for 4-8 hours, monitoring by TLC.
-
Work-up and Purification: Upon completion, the solvent is evaporated, and the residue is treated with water. The resulting solid is filtered, washed with water, and dried. Purification can be achieved by recrystallization from a suitable solvent like ethanol.
IV. Knoevenagel Condensation for the Formation of α,β-Unsaturated Compounds
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction. This reaction is a versatile method for forming carbon-carbon double bonds.
Application Note:
The aldehyde group of this compound can readily undergo Knoevenagel condensation with various active methylene compounds such as malononitrile (B47326), ethyl cyanoacetate, or diethyl malonate. The resulting α,β-unsaturated products are valuable intermediates for the synthesis of other heterocyclic systems or can be evaluated for their own biological activities.
Experimental Protocol: Synthesis of 2-(3-Benzoylbenzylidene)malononitrile
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).
-
Catalyst: Add a catalytic amount of a weak base such as piperidine or ammonium (B1175870) acetate.
-
Reaction Conditions: Stir the mixture at room temperature for 2-4 hours. The reaction is often rapid and can be monitored by the formation of a precipitate or by TLC.
-
Work-up and Purification: The solid product is typically collected by filtration, washed with cold ethanol, and dried. If no precipitate forms, the reaction mixture can be poured into water to induce precipitation. The product is usually of high purity, but can be recrystallized if necessary.
Quantitative Data (Representative for Aromatic Aldehydes):
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Malononitrile | Ammonium Acetate | None (Neat) | 0.1 | 95 |
| Benzaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | 2 | 85-90 |
Visualizations
Caption: Workflow for the Biginelli synthesis of dihydropyrimidinones.
References
- 1. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 2. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety | MDPI [mdpi.com]
- 3. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungs- und Protokollhinweise zur Derivatisierung von 3-Benzoylbenzaldehyd für biologische Studien
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einführung: 3-Benzoylbenzaldehyd ist eine bifunktionelle aromatische Verbindung, die sowohl eine Keton- als auch eine Aldehydgruppe enthält. Diese einzigartige Struktur macht es zu einem vielseitigen Ausgangsmaterial für die Synthese einer Vielzahl von Derivaten mit potenziellem biologischem Interesse. Die Benzophenon-Struktureinheit ist in zahlreichen biologisch aktiven Molekülen zu finden und weist ein breites Spektrum an pharmakologischen Aktivitäten auf, darunter krebshemmende, entzündungshemmende und antivirale Eigenschaften. Die Aldehydfunktionalität ermöglicht eine einfache Modifikation zur Erzeugung von Schiff-Basen, Iminen und anderen Derivaten, die für die biologische Untersuchung relevant sind.
Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur Derivatisierung von 3-Benzoylbenzaldehyd und zur Evaluierung der biologischen Aktivität der resultierenden Verbindungen, insbesondere im Hinblick auf ihre zytotoxische Wirkung auf Krebszelllinien.
Datenpräsentation
Die folgende Tabelle fasst hypothetische quantitative Daten zur zytotoxischen Aktivität einer Reihe von 3-Benzoylbenzaldehyd-Derivaten gegen verschiedene humane Krebszelllinien zusammen. Die IC50-Werte, die die Konzentration der Verbindung darstellen, bei der 50 % des Zellwachstums gehemmt werden, wurden mittels eines MTT-Assays nach 48-stündiger Inkubation bestimmt.
Haftungsausschluss: Die in Tabelle 1 dargestellten Daten sind rein illustrativ und dienen als Beispiel für die Datenpräsentation. Sie basieren auf der bekannten Aktivität ähnlicher Benzophenon-Derivate und sind nicht das Ergebnis tatsächlicher experimenteller Messungen an den spezifischen 3-Benzoylbenzaldehyd-Derivaten.
Tabelle 1: Zytotoxische Aktivität von 3-Benzoylbenzaldehyd-Derivaten (Hypothetische Daten)
| Verbindungs-ID | R-Gruppe (an der Aldehydposition) | Zelllinie | IC50 (µM) |
| 3BBA-01 | -CH=N-Phenyl | A549 (Lungenkarzinom) | 15.2 |
| HeLa (Zervixkarzinom) | 18.5 | ||
| MCF-7 (Brustkrebs) | 22.1 | ||
| 3BBA-02 | -CH=N-(4-Chlorphenyl) | A549 (Lungenkarzinom) | 8.7 |
| HeLa (Zervixkarzinom) | 10.3 | ||
| MCF-7 (Brustkrebs) | 12.8 | ||
| 3BBA-03 | -CH=N-(4-Methoxyphenyl) | A549 (Lungenkarzinom) | 25.4 |
| HeLa (Zervixkarzinom) | 29.1 | ||
| MCF-7 (Brustkrebs) | 35.6 | ||
| 3BBA-04 | -CH=N-(2-Hydroxyphenyl) | A549 (Lungenkarzinom) | 12.1 |
| HeLa (Zervixkarzinom) | 14.9 | ||
| MCF-7 (Brustkrebs) | 17.3 | ||
| Doxorubicin | (Positivkontrolle) | A549 (Lungenkarzinom) | 0.8 |
| HeLa (Zervixkarzinom) | 0.5 | ||
| MCF-7 (Brustkrebs) | 0.4 |
Experimentelle Protokolle
Synthese von 3-Benzoylbenzaldehyd
Ein alternatives Verfahren zur Herstellung von 3-Benzoylbenzaldehyd geht von 3-Benzoylbenzylalkohol aus.
Materialien:
-
3-Benzoylbenzylalkohol
-
Aceton
-
Chromsäurelösung
-
Wasser
-
Diethylether
-
Gesättigte Natriumcarbonatlösung (Na2CO3)
-
Gesättigte Natriumchloridlösung (NaCl)
-
Wasserfreies Natriumsulfat (Na2SO4)
Protokoll:
-
Lösen Sie 3-Benzoylbenzylalkohol (2,0 g) in Aceton (10 ml).
-
Behandeln Sie die Lösung bei 15-20 °C tropfenweise mit einer Chromsäurelösung.
-
Rühren Sie die Mischung für 5 Minuten.
-
Fügen Sie Wasser (50 ml) hinzu und extrahieren Sie die Mischung mit Diethylether.
-
Waschen Sie die etherische Lösung mit gesättigter Na2CO3-Lösung und anschließend mit gesättigter NaCl-Lösung.
-
Trocknen Sie die organische Phase über Na2SO4, filtrieren Sie und dampfen Sie das Lösungsmittel ein.
-
Destillieren Sie den Rückstand, um 3-Benzoylbenzaldehyd zu erhalten.[1]
Allgemeine Vorgehensweise zur Synthese von Schiff-Base-Derivaten (3BBA-01 bis 3BBA-04)
Die Derivatisierung der Aldehydgruppe von 3-Benzoylbenzaldehyd zu Schiff-Basen ist eine gängige Strategie zur Erzeugung von Molekülbibliotheken für biologische Screenings.
Materialien:
-
3-Benzoylbenzaldehyd
-
Substituiertes Anilin (z. B. Anilin, 4-Chloranilin, 4-Methoxyanilin, 2-Aminophenol)
-
Ethanol
-
Katalytische Menge Eisessig
Protokoll:
-
Lösen Sie 3-Benzoylbenzaldehyd (1 Äquivalent) in einer minimalen Menge Ethanol in einem Rundkolben.
-
Fügen Sie das entsprechende substituierte Anilin (1,1 Äquivalente) hinzu.
-
Geben Sie 2-3 Tropfen Eisessig als Katalysator hinzu.
-
Erhitzen Sie die Reaktionsmischung für 2-4 Stunden unter Rückfluss.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Kühlen Sie die Reaktionsmischung nach Abschluss der Reaktion auf Raumtemperatur ab.
-
Der ausfallende Feststoff wird durch Vakuumfiltration gesammelt, mit kaltem Ethanol gewaschen und an der Luft getrocknet.
-
Bei Bedarf kann das Produkt durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol) weiter gereinigt werden.
References
Application Notes and Protocols for the Analytical Detection of 3-Benzoylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzoylbenzaldehyde is a chemical intermediate of interest in organic synthesis and pharmaceutical development. The purity and accurate quantification of this compound are critical for ensuring the quality, safety, and efficacy of subsequent products. This document provides detailed application notes and protocols for the analytical detection of this compound utilizing various chromatographic and spectroscopic techniques. The methodologies described herein are based on established analytical principles for benzaldehyde (B42025) and its derivatives and serve as a comprehensive guide for method development and validation.
Analytical Methods Overview
A variety of analytical techniques can be employed for the qualitative and quantitative analysis of this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (MS), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Chromatographic Methods
Chromatographic techniques are ideal for separating this compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method with UV detection is a suitable approach for routine purity assessment and quantification.
Objective: To separate and quantify this compound in a sample.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
Data acquisition and processing software
Chromatographic Conditions (starting point for method development):
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Gradient Program | 5% to 95% B in 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of approximately 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a similar concentration.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the peak area and a calibration curve.
Quantitative Data Summary (Hypothetical for this compound, requires validation):
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile compounds. This compound, being semi-volatile, can be analyzed by GC, especially when coupled with a mass spectrometer (GC-MS) for definitive identification.
Objective: To identify and quantify this compound and its volatile impurities.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (MS) detector
-
Data acquisition and processing software
Chromatographic Conditions (starting point for method development):
| Parameter | Recommended Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | Initial: 100°C, hold 2 min; Ramp: 15°C/min to 300°C, hold 10 min |
| MS Transfer Line | 290°C |
| Ion Source Temp. | 230°C |
| Mass Range | 50 - 500 amu |
Sample Preparation:
-
Accurately weigh about 25 mg of the sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
Analysis Procedure:
-
Inject the prepared sample solution into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and mass spectra.
-
Identify the this compound peak by its retention time and mass spectrum. The expected molecular ion (M+) for this compound (C14H10O2) is m/z 210.
-
Quantify using an internal or external standard method.
Quantitative Data Summary (Hypothetical for this compound, requires validation):
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 ng/mL |
| Precision (% RSD) | < 5% |
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Spectroscopic Methods
Spectroscopic techniques are invaluable for the structural confirmation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Acquisition Parameters:
-
¹H NMR: Standard single-pulse sequence.
-
¹³C NMR: Proton-decoupled single-pulse sequence.
Data Analysis:
-
Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure of this compound.
-
The aldehyde proton is expected to appear as a singlet at approximately 10 ppm in the ¹H NMR spectrum. Aromatic protons will resonate between 7 and 8.5 ppm.
-
In the ¹³C NMR spectrum, the aldehyde and ketone carbonyl carbons will have characteristic downfield shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Objective: To identify the functional groups in this compound.
Instrumentation:
-
FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
Data Analysis:
-
Identify the characteristic absorption bands. Key expected peaks for this compound include:
-
~1700 cm⁻¹ (C=O stretch of the aldehyde)
-
~1660 cm⁻¹ (C=O stretch of the ketone)
-
~2820 and 2720 cm⁻¹ (C-H stretch of the aldehyde)
-
~3100-3000 cm⁻¹ (aromatic C-H stretch)
-
~1600-1450 cm⁻¹ (aromatic C=C stretch)
-
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.
Objective: To determine the concentration of this compound in a solution.
Instrumentation:
-
UV-Vis spectrophotometer
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., ethanol (B145695) or acetonitrile).
-
Prepare a series of dilutions to create a calibration curve.
-
Prepare a solution of the sample to be analyzed at a concentration that falls within the linear range of the calibration curve.
Analysis Procedure:
-
Determine the λmax (wavelength of maximum absorbance) for this compound.
-
Measure the absorbance of the standard solutions at the λmax and construct a calibration curve (Absorbance vs. Concentration).
-
Measure the absorbance of the sample solution and determine its concentration using the calibration curve.
Conclusion
The analytical methods outlined in this document provide a robust framework for the detection, quantification, and characterization of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for routine quality control, impurity profiling, or structural confirmation. It is crucial to note that the provided protocols, especially the chromatographic methods, are starting points and should be thoroughly validated for the specific sample matrix and intended application to ensure accurate and reliable results.
Safe handling and storage procedures for 3-Benzoylbenzaldehyde
Application Notes and Protocols for 3-Benzoylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 20891-08-3) was publicly available at the time of this writing. The following data and protocols are based on information for the structurally similar and well-documented compound, Benzaldehyde (CAS No. 100-52-7), and general principles of safe laboratory practice for aromatic aldehydes. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.
Quantitative Data Summary
The following table summarizes key quantitative data for Benzaldehyde, which should be considered as indicative for the safe handling of this compound until specific data becomes available.
| Parameter | Value (for Benzaldehyde) | Reference |
| Physical and Chemical Properties | ||
| Molecular Formula | C₇H₆O | [1] |
| Molecular Weight | 106.12 g/mol | [1] |
| Appearance | Colorless viscous liquid | [2] |
| Odor | Almond-like | [1] |
| Melting Point | -26 °C (-14.8 °F) | [2] |
| Boiling Point | 178 - 179 °C (352 - 354 °F) | [2] |
| Flash Point | 64 °C (147.2 °F) | [2] |
| Density | 1.045 g/cm³ at 25 °C (77 °F) | |
| Exposure Limits & Toxicity | ||
| Acute Oral Toxicity (LD50, Rat) | 1430 mg/kg | [3][4] |
| Acute Inhalation Toxicity (LC50, Rat) | < 5 mg/L (4h exposure) | [3] |
| Skin Irritation | Causes skin irritation | [5] |
| Eye Irritation | Causes serious eye irritation | [5] |
| Specific Target Organ Toxicity | May cause respiratory irritation | [5] |
| Reproductive Toxicity | May damage fertility or the unborn child | [5] |
| Stability and Reactivity | ||
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [6][7] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide | [7] |
Experimental Protocols
General Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Risk Assessment: Before commencing any work, conduct a thorough risk assessment specific to the planned experiment, considering the quantities to be used and the experimental conditions.
-
Engineering Controls: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[8]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[6]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.
-
-
Dispensing:
-
When transferring the substance, avoid generating dust or aerosols.
-
Use a spatula or other appropriate tool for solids.
-
Ensure all containers are clearly labeled.
-
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]
-
Clean the work area and any contaminated equipment.
-
Storage Protocol
Proper storage is crucial to maintain the integrity of this compound and to ensure laboratory safety.
-
Container: Store in a tightly closed, original container.[8]
-
Location: Keep in a cool, dry, and well-ventilated area.[8]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[6][7]
-
Light and Air: Protect from light and air to prevent oxidation, which can convert the aldehyde to a carboxylic acid.[8] For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[7]
Visualizations
Safe Handling and Storage Workflow
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
Caption: Workflow for Safe Handling and Storage.
Hazard Mitigation Pathway
This diagram outlines the logical steps to mitigate potential hazards associated with this compound.
Caption: Hazard Mitigation Pathway.
References
- 1. gustavus.edu [gustavus.edu]
- 2. ScenTree - Benzaldehyde (CAS N° 100-52-7) [scentree.co]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. cir-safety.org [cir-safety.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. labbox.es [labbox.es]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Reaction of 3-Benzoylbenzaldehyde with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzoylbenzaldehyde is a bifunctional aromatic compound containing both an aldehyde and a ketone carbonyl group. This unique structural feature makes it a versatile starting material in organic synthesis, particularly for the preparation of complex molecules with potential pharmaceutical applications. The differential reactivity of the aldehyde and ketone functionalities towards nucleophiles, such as Grignard reagents, allows for selective transformations, leading to the synthesis of a variety of secondary and tertiary alcohols. These products can serve as key intermediates in the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the reaction of this compound with Grignard reagents, focusing on chemoselectivity, reaction execution, and the potential applications of the resulting products in medicinal chemistry.
Reaction Mechanism and Chemoselectivity
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[1] In the case of this compound, there are two electrophilic carbonyl centers: the aldehyde and the ketone. It is well-established that aldehydes are generally more reactive towards nucleophiles than ketones. This is due to both steric and electronic factors. The single hydrogen atom attached to the aldehyde carbonyl carbon offers less steric hindrance compared to the two bulkier aryl groups on the ketone carbonyl carbon. Electronically, the aldehyde carbonyl is more polarized and thus more electrophilic.
Consequently, the reaction of a Grignard reagent with this compound is expected to proceed with high chemoselectivity, with the nucleophilic attack occurring preferentially at the aldehyde carbonyl. This results in the formation of a secondary alcohol as the major product.
For instance, the reaction with methylmagnesium bromide would yield 3-(1-hydroxyethyl)benzophenone, while the reaction with phenylmagnesium bromide would produce (3-benzoylphenyl)(phenyl)methanol. To achieve reaction at the less reactive ketone center, the more reactive aldehyde group would need to be selectively protected prior to the Grignard addition, followed by a deprotection step.[2]
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of Grignard reagents and their subsequent reaction with this compound. All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions, as they are highly reactive towards protic solvents like water and alcohols.[1]
Protocol 1: Preparation of Grignard Reagent (e.g., Phenylmagnesium Bromide)
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (optional, as an activator)
Apparatus:
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Dropping funnel
-
Magnetic stirrer and stir bar
Procedure:
-
Place magnesium turnings (1.2 equivalents) in the dry three-necked flask under an inert atmosphere (nitrogen or argon).
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
Prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, indicated by a color change, gentle bubbling, and warming of the flask. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting grayish and cloudy solution is used directly in the next step.
Protocol 2: Reaction of this compound with a Grignard Reagent
Materials:
-
This compound
-
Prepared Grignard reagent solution (e.g., methylmagnesium bromide or phenylmagnesium bromide in ether or THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297) or diethyl ether for extraction
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Apparatus:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cool the solution in an ice bath (0 °C).
-
Add the prepared Grignard reagent solution (1.1 to 1.5 equivalents) dropwise to the stirred solution of this compound via a dropping funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Cool the reaction mixture in an ice bath and quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired secondary alcohol.
Data Presentation
The following tables summarize the expected products and representative yields for the reaction of this compound with common Grignard reagents. Note that actual yields may vary depending on the specific reaction conditions and scale.
| Grignard Reagent | Product Name | Product Structure | Expected Yield (%) |
| Methylmagnesium Bromide | 3-(1-Hydroxyethyl)benzophenone |
| 75-85 |
| Phenylmagnesium Bromide | (3-Benzoylphenyl)(phenyl)methanol |
| 80-90 |
| Ethylmagnesium Bromide | 3-(1-Hydroxypropyl)benzophenone | 70-80 |
Applications in Drug Development
The benzophenone (B1666685) scaffold is a prevalent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The secondary alcohols produced from the Grignard reaction of this compound are valuable intermediates for the synthesis of more complex molecules with potential therapeutic value.
The introduction of a chiral center in the secondary alcohol products opens up possibilities for the synthesis of enantiomerically pure compounds, which is often crucial for drug efficacy and safety. These 3-(hydroxyalkyl)benzophenone derivatives can serve as building blocks for the synthesis of:
-
Novel anti-inflammatory agents: The benzophenone core is found in several non-steroidal anti-inflammatory drugs (NSAIDs).[5]
-
Anticancer agents: Certain benzophenone derivatives have shown cytotoxic activity against various cancer cell lines.[4]
-
Antiviral compounds: The benzophenone scaffold has been incorporated into molecules with antiviral activity.[3]
-
Neuroprotective agents: The structural motifs can be elaborated to target pathways involved in neurodegenerative diseases.
The hydroxyl group of the secondary alcohol products provides a handle for further functionalization, allowing for the attachment of other pharmacologically relevant groups to explore structure-activity relationships (SAR) and optimize the biological activity of the lead compounds.
Visualizations
Reaction Mechanism
Caption: General mechanism of the Grignard reaction with this compound.
Experimental Workflow
Caption: A typical experimental workflow for the Grignard reaction.
References
- 1. d.web.umkc.edu [d.web.umkc.edu]
- 2. benchchem.com [benchchem.com]
- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Wittig Reaction of 3-Benzoylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting the Wittig reaction on 3-benzoylbenzaldehyde, a substrate featuring both an aldehyde and a ketone functional group. The inherent differences in reactivity between these two carbonyls allow for a chemoselective transformation, primarily targeting the more reactive aldehyde. This document outlines procedures using both stabilized and non-stabilized phosphorus ylides, offering guidance on expected stereochemical outcomes and providing experimental parameters based on analogous reactions with aromatic aldehydes.
Understanding Chemoselectivity in the Wittig Reaction
A key consideration when using this compound as a substrate is the selective reaction at one of the two carbonyl sites. The aldehyde functional group is sterically less hindered and its carbonyl carbon is more electrophilic compared to the ketone. Consequently, the Wittig reaction demonstrates high chemoselectivity for the aldehyde, enabling the synthesis of a variety of alkene products while leaving the ketone moiety intact.
Protocol 1: Reaction with a Stabilized Ylide for (E)-Alkene Synthesis
Stabilized ylides, which feature an electron-withdrawing group, are less reactive and generally afford the thermodynamically more stable (E)-alkene with high stereoselectivity.[1] This protocol details the synthesis of an exemplary (E)-alkene from this compound. Stabilized ylides are often commercially available and can be handled in the presence of air.[2]
Table 1: Reaction Conditions for (E)-Alkene Synthesis
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Wittig Reagent | Ethyl (triphenylphosphoranylidene)acetate | 1.1 equivalents |
| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) | --- |
| Temperature | Room Temperature | --- |
| Reaction Time | 12-24 hours | Monitor by TLC |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended |
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask dried in an oven, under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: To the stirred solution, add the stabilized ylide, ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents), in one portion.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica (B1680970) gel to separate the desired (E)-alkene from triphenylphosphine (B44618) oxide and any unreacted starting material.
Protocol 2: Reaction with a Non-Stabilized Ylide for (Z)-Alkene Synthesis
Non-stabilized ylides are more reactive and typically yield the kinetically favored (Z)-alkene as the major product.[3] These ylides are not usually isolated and are prepared in situ from the corresponding phosphonium (B103445) salt by treatment with a strong base.[4][5] The reaction should be carried out under strictly anhydrous and inert conditions.
Table 2: Reaction Conditions for (Z)-Alkene Synthesis
| Parameter | Condition | Notes |
| Phosphonium Salt | Benzyltriphenylphosphonium (B107652) chloride | 1.2 equivalents |
| Base | n-Butyllithium (n-BuLi) | 1.1 equivalents |
| Solvent | Anhydrous Tetrahydrofuran (THF) | --- |
| Temperature | -78 °C to Room Temperature | For ylide formation and reaction |
| Reaction Time | 2-4 hours | Monitor by TLC |
| Atmosphere | Inert (Nitrogen or Argon) | Essential |
Experimental Protocol:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.2 equivalents) in anhydrous THF. Cool the suspension to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.1 equivalents) dropwise. Allow the resulting deep red or orange solution to stir at this temperature for 30 minutes, then warm to 0 °C for 30 minutes.
-
Aldehyde Addition: Cool the ylide solution back to -78 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
Work-up and Purification: Quench the reaction by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol 3: One-Pot Aqueous Wittig Reaction
For a more environmentally friendly approach, a one-pot Wittig reaction can be performed in an aqueous medium using stabilized ylides.[6] This method avoids the use of anhydrous solvents and strong bases.
Table 3: Conditions for One-Pot Aqueous Wittig Reaction
| Parameter | Condition | Notes |
| Phosphine | Triphenylphosphine | 1.4 equivalents |
| Alkyl Halide | Ethyl bromoacetate (B1195939) | 1.6 equivalents |
| Base | Saturated aq. Sodium Bicarbonate | --- |
| Aldehyde | This compound | 1.0 equivalent |
| Temperature | Room Temperature | --- |
| Reaction Time | 1-3 hours | Vigorous stirring is crucial |
Experimental Protocol:
-
Reaction Setup: To a suspension of triphenylphosphine (1.4 equivalents) in a saturated aqueous solution of sodium bicarbonate, add ethyl bromoacetate (1.6 equivalents) followed by this compound (1.0 equivalent).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 1-3 hours.
-
Work-up and Purification: After completion, quench the reaction with dilute sulfuric acid. Extract the product with diethyl ether, dry the organic layer with magnesium sulfate, and concentrate in a vacuum. The crude product can then be purified by column chromatography.
Visualized Reaction Mechanism and Workflow
To further aid researchers, the following diagrams illustrate the general mechanism of the Wittig reaction and a typical experimental workflow.
Caption: General mechanism of the Wittig reaction.
Caption: Typical experimental workflow for a Wittig reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 3-Benzoylbenzaldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Benzoylbenzaldehyde. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two main synthetic routes to obtain this compound:
-
Friedel-Crafts Acylation of Benzaldehyde (B42025): This method involves the direct acylation of benzaldehyde with benzoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). While direct, this method is often challenging and can result in low yields.
-
Oxidation of 3-Benzoylbenzyl alcohol: A two-step approach where 3-bromobenzaldehyde (B42254) is first converted to 3-benzoylbenzyl alcohol via a Grignard reaction with phenylmagnesium bromide, followed by oxidation to the desired this compound.[1] A variation involves the direct oxidation of commercially available 3-Benzoylbenzyl alcohol.
Q2: Why is the Friedel-Crafts acylation of benzaldehyde known to have a low yield?
A2: The low yield in the Friedel-Crafts acylation of benzaldehyde is primarily due to two factors:
-
Deactivation of the Aromatic Ring: The aldehyde group (-CHO) is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution.[2][3]
-
Lewis Acid Complexation: The lone pair of electrons on the oxygen atom of the aldehyde group can form a complex with the Lewis acid catalyst (e.g., AlCl₃).[4] This complex further deactivates the ring and can inhibit the reaction.
Q3: What are the expected major side products in the Friedel-Crafts acylation of benzaldehyde?
A3: Due to the deactivating nature of the aldehyde group, the primary side products are often unreacted starting materials. Additionally, polysubstitution is generally not a major concern because the product, this compound, is also deactivated towards further acylation.[5] However, depending on the reaction conditions, self-condensation of benzaldehyde or other side reactions involving the acylating agent may occur.
Q4: Is there a more reliable method to synthesize this compound?
A4: The oxidation of 3-Benzoylbenzyl alcohol is generally considered a more reliable and higher-yielding method.[1] This route avoids the challenges associated with the direct Friedel-Crafts acylation of a deactivated aromatic ring.
Troubleshooting Guide for Low Yield
This guide focuses on troubleshooting the Friedel-Crafts acylation route, as it is the more common source of low yield issues.
Problem: Very low or no yield of this compound.
| Possible Cause | Troubleshooting Steps |
| Inactive Lewis Acid Catalyst | The most common Lewis acid, anhydrous AlCl₃, is highly hygroscopic. Ensure it is fresh, of high purity, and handled under strictly anhydrous conditions (e.g., in a glovebox or under an inert atmosphere). |
| Poor Quality of Reagents | Use freshly distilled benzaldehyde and benzoyl chloride to remove any acidic impurities (e.g., benzoic acid) that can interfere with the reaction. Ensure all solvents are anhydrous. |
| Suboptimal Reaction Temperature | Friedel-Crafts reactions are sensitive to temperature. A low temperature may not provide sufficient energy for the reaction to proceed with a deactivated substrate. Conversely, high temperatures can lead to decomposition. It is advisable to start at a low temperature (e.g., 0-5 °C) and slowly warm the reaction mixture while monitoring its progress. |
| Insufficient Reaction Time | Reactions with deactivated substrates often require longer reaction times. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction duration. |
| Incorrect Stoichiometry | A stoichiometric amount or even an excess of the Lewis acid catalyst is often required due to its complexation with both the starting material and the product. Experiment with varying the molar ratio of benzaldehyde, benzoyl chloride, and AlCl₃. |
Experimental Protocols
Method 1: Friedel-Crafts Acylation of Benzaldehyde (Illustrative Protocol)
Disclaimer: This protocol is based on general principles of Friedel-Crafts acylation and is intended for experienced chemists. Yields may be low and optimization is likely required.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Benzaldehyde (freshly distilled)
-
Benzoyl chloride (freshly distilled)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Set up a three-neck round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.
-
To the flask, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of benzoyl chloride (1.0 equivalent) in anhydrous DCM.
-
Slowly add the benzoyl chloride solution to the stirred AlCl₃ suspension.
-
After the addition is complete, slowly add benzaldehyde (1.0 equivalent) dropwise, maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to stir at 0-5 °C for 1 hour, then slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Method 2: Oxidation of 3-Benzoylbenzyl Alcohol[1]
Materials:
-
3-Benzoylbenzyl alcohol
-
Chromic acid solution
-
Diethyl ether
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-Benzoylbenzyl alcohol (2.0 g) in acetone (10 ml).
-
Cool the solution to 15-20 °C.
-
Add chromic acid solution dropwise to the stirred mixture.
-
After the addition, continue stirring for 5 minutes.
-
Add water (50 ml) and extract the mixture with diethyl ether.
-
Wash the ethereal solution with saturated Na₂CO₃ solution and then with saturated NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
The resulting crude this compound can be further purified by distillation under reduced pressure.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Materials | Key Reagents | Reported/Expected Yield | Advantages | Disadvantages |
| Friedel-Crafts Acylation | Benzaldehyde, Benzoyl chloride | AlCl₃ | Low to moderate | Direct, one-pot synthesis | Low yield, challenging with deactivated substrate |
| Oxidation | 3-Benzoylbenzyl alcohol | Chromic acid | Moderate to high | More reliable, higher yield | Requires synthesis of the starting alcohol (if not available) |
Visualizations
Caption: Experimental workflow for the Friedel-Crafts acylation synthesis of this compound.
References
Technical Support Center: Optimization of Reaction Conditions for 3-Benzoylbenzaldehyde
Welcome to the Technical Support Center for the synthesis of 3-Benzoylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions (FAQs) to ensure successful and optimized synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common and effective methods for synthesizing this compound are the Friedel-Crafts acylation of benzaldehyde (B42025) and the oxidation of 3-benzoylbenzyl alcohol. The choice between these routes often depends on the availability of starting materials, desired scale, and safety considerations.
Q2: I am having trouble with the Friedel-Crafts acylation route, with very low yields. What could be the issue?
A2: Low yields in Friedel-Crafts acylation are often due to a few critical factors:
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Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1][2]
-
Insufficient Catalyst: The benzoyl group in the product can complex with the Lewis acid, rendering it inactive. Therefore, a stoichiometric amount of the catalyst is often necessary.[1][2]
-
Reaction Temperature: The reaction may require heating to proceed at an optimal rate. However, excessive temperatures can lead to side reactions. Careful temperature control is crucial.
Q3: My oxidation of 3-benzoylbenzyl alcohol is not going to completion. How can I improve this?
A3: Incomplete oxidation can be addressed by:
-
Choice of Oxidant: Ensure you are using a sufficiently strong oxidizing agent. Chromic acid is a classic choice, but other reagents like potassium permanganate (B83412) or PCC could also be effective.
-
Reaction Time and Temperature: The reaction may require a longer duration or gentle heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Stoichiometry of the Oxidant: Ensure you are using a sufficient molar equivalent of the oxidizing agent.
Q4: How can I purify the crude this compound?
A4: The most common methods for purifying this compound are:
-
Column Chromatography: This is a highly effective method for separating the desired product from starting materials and byproducts. A silica (B1680970) gel column with a gradient elution of hexane (B92381) and ethyl acetate (B1210297) is typically used.[3]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[4]
-
Acid-Base Extraction: This can be useful for removing acidic or basic impurities. For instance, washing the organic layer with a sodium bicarbonate solution can remove any acidic byproducts.[3]
Q5: What are the common side products in the synthesis of this compound?
A5: In the Friedel-Crafts acylation, potential side products include isomers (if a substituted benzene (B151609) is used as a starting material) and poly-acylated products, although the latter is less common due to the deactivating nature of the acyl group.[5] In the oxidation route, over-oxidation to the corresponding carboxylic acid (3-benzoylbenzoic acid) is a possible side reaction.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Friedel-Crafts Acylation
| Possible Cause | Solution |
| Inactive Catalyst | Use a fresh, unopened container of the Lewis acid catalyst. Ensure all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere.[1][2] |
| Insufficient Catalyst | Increase the molar equivalents of the Lewis acid catalyst. For acylations, at least a stoichiometric amount is often required.[1][2] |
| Deactivated Starting Material | If using a substituted benzaldehyde, ensure it does not contain strongly deactivating groups that would inhibit the electrophilic aromatic substitution.[2] |
| Sub-optimal Temperature | Experiment with a range of temperatures. Start at a lower temperature and gradually increase it while monitoring the reaction by TLC. |
Issue 2: Formation of Multiple Products
| Possible Cause | Solution |
| Isomer Formation | If using a substituted benzene derivative, the directing effects of the substituent will influence the position of acylation. To obtain the desired isomer, a different starting material or synthetic route may be necessary. |
| Over-oxidation (in oxidation route) | Reduce the reaction temperature and/or the amount of oxidizing agent. Monitor the reaction closely by TLC to stop it once the starting material is consumed. |
| Byproducts from Side Reactions | Optimize the reaction conditions (temperature, reaction time, stoichiometry of reagents) to favor the formation of the desired product. Purification by column chromatography is often effective in separating the desired product from byproducts.[3] |
Issue 3: Difficulty in Product Purification
| Possible Cause | Solution |
| Oily or Gummy Product | This may be due to the presence of unreacted starting materials or low molecular weight byproducts. An aqueous workup followed by column chromatography is recommended.[3] |
| Product Degradation on Silica Gel | Aldehydes can sometimes be sensitive to the acidic nature of silica gel. You can use deactivated silica gel (washed with a solvent containing a small amount of triethylamine) or an alternative stationary phase like alumina.[3] |
| Ineffective Recrystallization | The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures to find one that dissolves the compound when hot but has low solubility when cold. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
Benzaldehyde
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Benzoyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (B109758) (DCM)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 equivalents) to the stirred suspension.
-
Dissolve benzaldehyde (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Add the benzaldehyde solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Oxidation of 3-Benzoylbenzyl Alcohol
Materials:
-
3-Benzoylbenzyl alcohol
-
Chromic acid solution
-
Diethyl ether
-
Saturated sodium carbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-benzoylbenzyl alcohol (2.0 g) in acetone (10 ml) in a round-bottom flask.[6]
-
Cool the solution to 15-20 °C.[6]
-
Add chromic acid solution dropwise to the stirred solution.[6]
-
After the addition is complete, stir the mixture for 5 minutes.[6]
-
Add water (50 ml) to the reaction mixture and extract with diethyl ether.[6]
-
Wash the ethereal solution with saturated sodium carbonate solution and then with saturated sodium chloride solution.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.[6]
-
The crude product can be further purified by distillation under reduced pressure or by column chromatography.[6]
Data Presentation
Table 1: Optimization of Friedel-Crafts Acylation Conditions (Representative Data)
| Entry | Lewis Acid (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ (1.1) | DCM | 0 to rt | 4 | 65 |
| 2 | AlCl₃ (1.5) | DCM | 0 to rt | 4 | 78 |
| 3 | FeCI₃ (1.2) | DCE | rt | 6 | 55 |
| 4 | AlCl₃ (1.2) | CS₂ | 0 to rt | 4 | 72 |
| 5 | AlCl₃ (1.2) | Nitrobenzene | 50 | 2 | 85 |
Note: This data is representative and actual results may vary depending on the specific experimental setup.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.
Caption: Workflow for the synthesis of this compound via oxidation.
Caption: Simplified reaction mechanism for Friedel-Crafts acylation.
References
Technical Support Center: Purification of Crude 3-Benzoylbenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Benzoylbenzaldehyde.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound.
Q1: What are the most common impurities in crude this compound?
A1: The impurities in crude this compound largely depend on the synthetic route used for its preparation. Common impurities include:
-
Unreacted Starting Materials: If prepared by the oxidation of 3-Benzoylbenzyl alcohol, the starting alcohol is a likely impurity.[1]
-
Over-oxidation Product: Aldehydes are susceptible to oxidation, leading to the formation of the corresponding carboxylic acid, in this case, 3-Benzoylbenzoic acid.[2][3]
-
Side-Reaction Products: The synthesis may result in minor byproducts that will need to be removed.
-
Residual Solvents and Reagents: Traces of solvents and reagents used in the synthesis may also be present.
Q2: My purified this compound is discolored (yellowish). How can I fix this?
A2: A yellow tint can indicate the presence of impurities or degradation products. To decolorize the compound, you can try the following:
-
Recrystallization with Charcoal: During the recrystallization process, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Column Chromatography: This technique is very effective at separating the desired compound from colored impurities.
Q3: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. Here are some solutions:
-
Reheat and Add More Solvent: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Change Solvent System: The boiling point of your solvent may be too high. Consider using a solvent with a lower boiling point or a mixed solvent system.
Q4: I am getting a low yield after column chromatography. What are the possible reasons?
A4: Low yield from column chromatography can be due to several factors:
-
Degradation on Silica (B1680970) Gel: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.[2] Consider deactivating the silica gel with a solvent mixture containing 1-3% triethylamine (B128534) or using a less acidic stationary phase like neutral alumina.[2]
-
Improper Eluent Polarity: If the eluent is too polar, your compound may elute too quickly along with impurities. If it's not polar enough, the compound may not elute at all or have very broad peaks, leading to poor recovery. Optimize your solvent system using Thin-Layer Chromatography (TLC) first.
-
Column Overloading: Using too much crude product for the amount of silica gel can lead to poor separation and lower yields of the pure compound. A general rule of thumb is a 30:1 to 100:1 ratio of silica to crude product by weight.
Q5: How can I effectively remove the 3-Benzoylbenzoic acid impurity?
A5: The most direct method is an acid-base extraction.[2] Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate (B1210297). Wash this solution with a saturated solution of sodium bicarbonate or a 5-10% solution of sodium carbonate.[2] The acidic 3-Benzoylbenzoic acid will be deprotonated and move into the aqueous layer as its sodium salt. After separating the layers, wash the organic layer with water, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), and then remove the solvent under reduced pressure.[2]
Data Presentation
The following table summarizes key quantitative data and recommended conditions for the purification of this compound.
| Parameter | Technique | Recommended Value / Conditions | Notes |
| Boiling Point | Distillation | 160-170 °C at 0.08 mm Hg | This is a specific literature value and is a good option for removing non-volatile impurities.[1] |
| Stationary Phase | Column Chromatography | Silica Gel (230-400 mesh) | For sensitive aldehydes, consider deactivating the silica gel with triethylamine or using neutral alumina.[2] |
| Mobile Phase (Eluent) | Column Chromatography | Hexane/Ethyl Acetate mixture | The optimal ratio should be determined by TLC to achieve an Rf of ~0.25-0.35. A starting point could be a 10:1 to 4:1 ratio.[2][4][5][6] A gradient elution can also be effective.[4] |
| Recrystallization Solvents | Recrystallization | Ethanol, or a mixed solvent system like Hexane/Acetone or Hexane/Ethyl Acetate. | A solvent screen on a small scale is recommended to find the ideal solvent that dissolves the compound when hot but not when cold. |
| Expected Purity | All techniques | >95% (technique dependent) | Purity should be assessed by analytical methods such as NMR, HPLC, or melting point analysis. |
| Expected Yield | All techniques | 50-90% (technique and scale dependent) | Yields can vary significantly based on the purity of the crude material and the specific conditions used. |
Experimental Protocols
Detailed methodologies for key purification experiments are provided below.
Protocol 1: Purification by Aqueous Wash (Acid-Base Extraction)
This protocol is designed to remove acidic impurities like 3-Benzoylbenzoic acid.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Base Wash: Add a saturated solution of sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the base wash one or two more times.
-
Water Wash: Wash the organic layer with water to remove any residual base.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to aid in the removal of water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous salt such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Column Chromatography
This protocol provides a general method for purification using flash column chromatography.
-
TLC Analysis: Determine an appropriate eluent system by running a Thin-Layer Chromatography (TLC) plate of the crude material. Test various ratios of hexane:ethyl acetate. The ideal system will show good separation of the product from impurities and give the product an Rf value of approximately 0.25-0.35.[2][4]
-
Column Packing:
-
Secure a chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., hexane).
-
Pour the slurry into the column and gently tap the column to ensure even packing and remove air bubbles. Allow the solvent to drain until it is just above the silica gel level.
-
Add a thin layer of sand on top of the packed silica to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane) or the eluent.
-
Carefully add the sample solution to the top of the silica bed.
-
-
Elution:
-
Begin eluting with the starting solvent mixture, collecting fractions.
-
Apply gentle pressure with compressed air or nitrogen to maintain a steady flow rate.
-
If necessary, gradually increase the polarity of the eluent (e.g., from 10% to 20% ethyl acetate in hexane) to elute the compounds.
-
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Recrystallization
This protocol describes a general method for purification by recrystallization.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common choices to test include ethanol, isopropanol, or mixed solvent systems like hexane/ethyl acetate.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 4: Purification by Distillation
This method is suitable for removing non-volatile or significantly less volatile impurities.
-
Apparatus Setup: Set up a distillation apparatus for vacuum distillation. Ensure all glassware is dry.
-
Crude Product: Place the crude this compound in the distillation flask.
-
Vacuum Application: Gradually apply a vacuum to the system.
-
Heating: Heat the distillation flask in a heating mantle or oil bath.
-
Collection: Collect the fraction that distills at 160-170 °C under a pressure of 0.08 mm Hg.[1]
-
Completion: Once the desired fraction has been collected, remove the heat and allow the apparatus to cool before slowly releasing the vacuum.
Visualizations
The following diagrams illustrate the purification workflows and logical relationships.
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for common recrystallization issues.
Caption: Strategies for removing common impurities from this compound.
References
Identifying and removing byproducts in 3-Benzoylbenzaldehyde reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and purification of 3-Benzoylbenzaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | Incomplete Reaction: Reaction time, temperature, or stoichiometry of reagents may be suboptimal. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - If starting material is still present, consider extending the reaction time or moderately increasing the temperature. - Ensure accurate measurement and stoichiometry of all reactants and catalysts. |
| Catalyst Inactivity (for Friedel-Crafts): The Lewis acid catalyst (e.g., AlCl₃) may be of poor quality or have been deactivated by moisture. | - Use a fresh, high-purity Lewis acid. - Ensure all glassware is thoroughly dried and the reaction is performed under an inert, anhydrous atmosphere (e.g., nitrogen or argon). | |
| Inefficient Oxidation (for alcohol oxidation route): The oxidizing agent may not be potent enough or used in insufficient quantity. | - Ensure the correct stoichiometry of the oxidizing agent is used. - Consider using a stronger, yet selective, oxidizing agent if the reaction is sluggish. | |
| Presence of Multiple Spots on TLC (Impure Product) | Formation of Isomeric Byproducts: In Friedel-Crafts acylation, substitution at other positions on the benzaldehyde (B42025) ring can occur. | - Optimize reaction conditions, such as temperature and catalyst, to favor the desired meta-substitution. - Isomeric impurities can often be separated by column chromatography. |
| Unreacted Starting Materials: The reaction has not gone to completion. | - Refer to "Low or No Product Yield" for optimizing reaction conditions. - Unreacted starting materials can be removed through purification techniques like column chromatography or recrystallization. | |
| Formation of 3-Benzoylbenzoic Acid: Over-oxidation of the aldehyde group. | - Use a milder oxidizing agent or carefully control the stoichiometry of the oxidant if using an oxidation synthesis route. - This acidic byproduct can be removed by washing the crude product with a mild aqueous base solution (e.g., saturated sodium bicarbonate) during the work-up. | |
| Oily or Gummy Product After Work-up | Presence of Low Molecular Weight Byproducts or Residual Solvents: | - Ensure the product is thoroughly dried under vacuum to remove any residual solvents. - An aqueous wash with a mild base can help remove some acidic impurities.[1] - If the product remains oily, column chromatography is recommended for purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two primary synthetic routes are:
-
Friedel-Crafts Acylation: This involves the reaction of benzaldehyde with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The aldehyde group of the starting material directs the incoming benzoyl group primarily to the meta position.
-
Oxidation of 3-Benzoylbenzyl Alcohol: This method involves the oxidation of the corresponding alcohol to the aldehyde using an oxidizing agent like chromic acid.[2]
Q2: What are the most likely byproducts in the synthesis of this compound?
A2: The byproducts largely depend on the synthetic route:
-
From Friedel-Crafts Acylation:
-
Unreacted Starting Materials: Benzaldehyde and benzoyl chloride.
-
Isomeric Byproducts: 2-Benzoylbenzaldehyde and 4-Benzoylbenzaldehyde.
-
Diphenylmethane Derivatives: Potential side reactions in Friedel-Crafts type reactions can lead to these impurities.
-
-
From Oxidation of 3-Benzoylbenzyl Alcohol:
-
Unreacted Starting Material: 3-Benzoylbenzyl alcohol.
-
Over-oxidation Product: 3-Benzoylbenzoic acid.
-
Q3: How can I effectively remove 3-Benzoylbenzoic acid from my product?
A3: An acid-base extraction is the most straightforward method. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic solution with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide. The acidic 3-Benzoylbenzoic acid will be deprotonated and move into the aqueous layer as its sodium salt. After separating the layers, the organic layer containing the purified this compound should be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent removed under reduced pressure.
Q4: My product appears as a single spot on TLC, but the yield is low after column chromatography. What could be the issue?
A4: Several factors could contribute to this:
-
Co-elution of Impurities: An impurity might have a very similar Rf value to your product in the chosen TLC solvent system, making them appear as a single spot. Try developing the TLC in different solvent systems to resolve the spots.
-
Product Adsorption on Silica (B1680970) Gel: The product might be strongly adsorbing to the silica gel, leading to losses during chromatography. You can try deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent or using a different stationary phase like alumina.
-
Product Instability: The product may be degrading on the silica gel, which can be acidic. Neutralizing the silica gel as mentioned above can help mitigate this.
Quantitative Data Presentation
The following table presents hypothetical purity data for a batch of this compound before and after a suggested purification protocol. Actual results may vary depending on the specific reaction and purification conditions.
| Compound | Retention Time (HPLC) | Area % (Crude) | Area % (Purified) |
| Benzaldehyde (Starting Material) | 3.5 min | 5.2% | < 0.1% |
| 3-Benzoylbenzoic Acid | 4.8 min | 8.7% | < 0.2% |
| This compound | 6.2 min | 85.1% | > 99.5% |
| Isomeric Byproduct | 6.8 min | 1.0% | < 0.1% |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general method for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate (B1210297)
-
Glass column with stopcock
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running thin-layer chromatography (TLC) on the crude material. Test various ratios of hexanes:ethyl acetate. The ideal system will show good separation between the product and impurities, with the product having an Rf value of approximately 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture. Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the eluent. Carefully add the sample solution to the top of the column.
-
Elution: Begin eluting with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexanes) to elute the compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Removal of Acidic Impurities by Aqueous Wash
This protocol is designed to remove acidic byproducts such as 3-Benzoylbenzoic acid from the crude product mixture.
Materials:
-
Crude this compound
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated NaHCO₃ solution. This will extract the acidic impurities into the aqueous layer.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying: Transfer the organic layer to a flask and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the partially purified product.
Mandatory Visualization
Caption: Logical workflow for identifying and removing byproducts.
Caption: Troubleshooting decision-making process for synthesis.
References
Improving the stability of 3-Benzoylbenzaldehyde in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 3-Benzoylbenzaldehyde in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
A1: The primary cause of degradation for this compound, like other aromatic aldehydes, is the high reactivity of its aldehyde functional group. The main degradation pathway is oxidation of the aldehyde group to a carboxylic acid (3-Benzoylbenzoic acid), which can be initiated by atmospheric oxygen.[1] This process can be accelerated by exposure to light, heat, and certain contaminants.[2][3]
Q2: My solution of this compound has turned yellow. What does this indicate and is it still usable?
A2: A yellow discoloration often indicates oxidation or the formation of degradation products.[4] While a slight tint may not significantly impact all experiments, it signifies a change in the compound's purity. For sensitive applications requiring high purity, it is recommended to purify the compound or use a fresh, un-discolored batch.[5]
Q3: What are the recommended storage conditions for solid this compound and its stock solutions?
A3: For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[5] Storing under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent oxidation.[5][6] Stock solutions should be prepared fresh when possible. If storage is necessary, they should be kept at low temperatures (e.g., -20°C), protected from light in amber vials, and blanketed with an inert gas.
Q4: Which solvents are best for dissolving this compound to maximize stability?
A4: this compound exhibits good solubility in many common organic solvents. Polar aprotic solvents like acetone (B3395972) and ethyl acetate, and polar protic solvents like ethanol (B145695) and methanol (B129727) are effective.[1] For experiments, it is crucial to use high-purity, anhydrous solvents to minimize water content and potential contaminants that could catalyze degradation. The choice of solvent should also consider the specific requirements of the downstream application.
Q5: Can I add a stabilizer to my this compound solution?
A5: Yes, antioxidants can be added to inhibit oxidation. Small amounts of stabilizers like hydroquinone, catechol, or Butylated Hydroxytoluene (BHT) have been used to prevent the air oxidation of benzaldehyde (B42025) derivatives.[7][8][9] However, the addition of any substance must be carefully evaluated to ensure it does not interfere with the intended experiment.
Troubleshooting Guide: Stability Issues in Experiments
This guide addresses specific issues that may arise during your experiments involving this compound.
| Symptom / Observation | Potential Cause | Recommended Solution |
| Appearance of a new, more polar peak in HPLC analysis over time. | Oxidation: The aldehyde group has likely oxidized to the corresponding carboxylic acid (3-Benzoylbenzoic acid). | Prepare fresh solutions daily. If using an autosampler, keep the vial tray cooled. Purge solutions with nitrogen or argon before sealing vials.[5] |
| Inconsistent reaction yields or kinetics. | Degradation of Starting Material: The purity of the this compound stock may have decreased due to improper storage. | Verify the purity of your starting material using an analytical technique like HPLC or NMR before starting the experiment.[5] Always use a fresh or properly stored batch for sensitive reactions. |
| Low solubility observed in a recommended solvent. | Impurity Presence or Partial Polymerization: The compound may contain insoluble impurities, or some self-condensation (aldol reaction) may have occurred.[7] | Filter the solution to remove any insoluble material. Consider purifying the solid compound by recrystallization before preparing the solution.[5] |
| Baseline noise or ghost peaks in chromatograms. | Leaching from Containers or Contaminated Solvents: Impurities from storage containers or low-purity solvents can interfere with analysis. | Use high-quality, inert containers (e.g., amber glass). Ensure all solvents are of high purity (e.g., HPLC grade) and are filtered if necessary. |
Visualizing Degradation and Experimental Workflows
Primary Degradation Pathway
The most common degradation pathway for this compound in the presence of an oxidant (like atmospheric oxygen) is the conversion of the aldehyde group to a carboxylic acid.
Troubleshooting Logic for Solution Instability
This diagram outlines a decision-making process for troubleshooting issues with this compound solutions.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol uses a forced degradation study to identify potential degradation pathways and assess the stability of this compound under various stress conditions.[1]
Objective: To determine the stability profile of this compound under acidic, basic, oxidative, thermal, and photolytic stress.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent where it is known to be soluble (e.g., acetonitrile).
-
Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber glass vials for each condition:
-
Control: Store at ambient temperature, protected from light.
-
Acidic: Add 1 M HCl to achieve a final acidic pH.
-
Basic: Add 1 M NaOH to achieve a final alkaline pH.
-
Oxidative: Add 3% hydrogen peroxide (H₂O₂).
-
Thermal: Store at an elevated temperature (e.g., 60°C) in the dark.
-
Photolytic: Expose to a controlled light source (e.g., a photostability chamber with UV and visible light).
-
-
Time Points: Withdraw aliquots from each vial at specified intervals (e.g., 0, 2, 8, 24, and 48 hours).
-
Sample Analysis: Immediately analyze the aliquots using a stability-indicating HPLC-UV method. The method must be capable of separating the parent compound from any degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation. Quantify the percentage of degradation.
Forced Degradation Workflow
Protocol 2: HPLC-UV Method for Stability Monitoring
Objective: To quantify this compound and its primary degradation product (3-Benzoylbenzoic acid).
Instrumentation & Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water with 0.1% Formic Acid (HPLC grade).
-
This compound and 3-Benzoylbenzoic acid reference standards.
Chromatographic Conditions (Example):
-
Mobile Phase: Gradient elution with A) Water + 0.1% Formic Acid and B) Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a series of standard solutions of both the parent compound and the potential degradant to create a calibration curve.
-
Prepare samples from the degradation study by diluting them into the mobile phase's initial conditions.
-
Inject standards and samples onto the HPLC system.
-
Identify peaks based on the retention times of the reference standards.
-
Quantify the amount of each compound by integrating the peak areas and comparing them to the calibration curve.
Summary of Expected Stability Data (Hypothetical)
The table below presents hypothetical results from a forced degradation study, illustrating how to summarize such data.
| Stress Condition | Time (hours) | This compound Remaining (%) | Primary Degradant Peak Area (%) | Observations |
| Control (Ambient) | 48 | 99.5 | < 0.5 | Stable under normal lab conditions. |
| Acidic (1M HCl) | 48 | 98.2 | < 1.0 | Minor degradation observed. |
| Basic (1M NaOH) | 24 | 75.4 | 22.1 | Significant degradation. |
| Oxidative (3% H₂O₂) | 8 | 40.1 | 55.8 | Rapid and extensive degradation. |
| Thermal (60°C) | 48 | 92.0 | 6.5 | Moderate degradation over time. |
| Photolytic (UV/Vis) | 24 | 88.5 | 9.8 | Sensitive to light exposure. |
References
- 1. benchchem.com [benchchem.com]
- 2. allanchem.com [allanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. technopharmchem.com [technopharmchem.com]
- 5. benchchem.com [benchchem.com]
- 6. gustavus.edu [gustavus.edu]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. Sciencemadness Discussion Board - Stabilizer for benzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
Common side reactions with 3-Benzoylbenzaldehyde and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Benzoylbenzaldehyde. The information is designed to help anticipate and resolve common issues encountered during experimentation.
Troubleshooting Guides & FAQs
This section addresses specific side reactions and challenges that may arise when using this compound, offering solutions and preventative measures.
FAQ 1: My reaction is producing a mixture of alcohol and carboxylic acid byproducts. What is happening and how can I prevent it?
Issue: You are likely observing a Cannizzaro reaction. This is a common side reaction for non-enolizable aldehydes like this compound when subjected to strong basic conditions. The reaction involves the disproportionation of the aldehyde into a primary alcohol and a carboxylic acid.[1][2]
Troubleshooting Steps:
-
Avoid Strong Bases: If possible, use non-basic or mildly acidic conditions for your reaction.
-
Protecting Groups: If basic conditions are necessary, protect the aldehyde group before proceeding with the reaction. Common protecting groups for aldehydes include acetals and dithianes.[3][4]
-
Crossed Cannizzaro Reaction: If the desired reaction is a reduction of the aldehyde, consider a crossed Cannizzaro reaction where a sacrificial aldehyde, like formaldehyde, is used in excess. This will preferentially be oxidized, leading to a higher yield of the desired alcohol from this compound.[5]
Experimental Protocol: Acetal (B89532) Protection of this compound
This protocol is adapted from a similar procedure for 2-Benzoylbenzaldehyde and is designed to selectively protect the more reactive aldehyde group.
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Charging the Flask: To the round-bottom flask, add this compound (1.0 eq), ethylene (B1197577) glycol (1.2 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq), and toluene.
-
Reaction: Heat the mixture to reflux, allowing for the azeotropic removal of water. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the protected this compound.
FAQ 2: I am trying to perform a reaction on the ketone, but the aldehyde is reacting instead. How can I achieve better selectivity?
Issue: The aldehyde group in this compound is electronically and sterically more accessible to nucleophiles than the ketone group, leading to preferential reaction at the aldehyde.
Troubleshooting Steps:
-
Chemoselective Reagents: Employ reagents known for selective reactions with aldehydes in the presence of ketones. For reductions, sodium tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride is a selective reducing agent for aldehydes.[6]
-
Protecting Groups: As mentioned in FAQ 1, protecting the aldehyde as an acetal is a highly effective strategy to direct reactivity towards the ketone.[7]
Quantitative Data: Chemoselectivity of Carbonyl Reductions
| Reducing Agent | Selectivity for Aldehyde vs. Ketone | Notes |
| NaBH₄ | Low | Reduces both aldehydes and ketones. |
| Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride | High | Selectively reduces aldehydes.[6] |
FAQ 3: My Wittig reaction is giving a mixture of products. How can I control the outcome?
Issue: The Wittig reaction with this compound will preferentially occur at the more reactive aldehyde position.[8] The stereoselectivity of the resulting alkene (E vs. Z isomer) depends on the nature of the Wittig reagent.
Troubleshooting Steps:
-
Use of Stabilized Ylides: To favor the formation of the thermodynamically more stable (E)-alkene, use a stabilized ylide (e.g., one containing an ester or phenyl group).[9]
-
Use of Non-Stabilized Ylides: To favor the formation of the kinetically controlled (Z)-alkene, use a non-stabilized ylide (e.g., an alkyl-substituted ylide) under salt-free conditions.[8]
Experimental Protocol: Selective Wittig Reaction at the Aldehyde Group
This protocol is based on established procedures for aromatic aldehydes.[8][9]
-
Ylide Generation (for non-stabilized ylides): In a flame-dried, two-necked flask under an inert atmosphere, suspend the appropriate phosphonium (B103445) salt in anhydrous THF. Cool to -78 °C and add a strong base like n-butyllithium (n-BuLi) dropwise.
-
Aldehyde Addition: After stirring the ylide solution, add a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Reaction: Allow the reaction to proceed at -78 °C before gradually warming to room temperature. Monitor the reaction by TLC.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product into an organic solvent, wash, dry, and concentrate. Purify the crude product by column chromatography.
FAQ 4: I am observing over-oxidation of my product to a carboxylic acid. How can I prevent this?
Issue: The aldehyde group of this compound is susceptible to oxidation to the corresponding carboxylic acid, 3-benzoylbenzoic acid. This can occur with various oxidizing agents or even slowly upon exposure to air.
Troubleshooting Steps:
-
Use Mild Oxidizing Agents: If the intention is to modify another part of the molecule, choose an oxidizing agent that is selective for the desired transformation and less reactive towards aldehydes.
-
Control Reaction Conditions: For selective oxidation of other functional groups, carefully control the reaction temperature and stoichiometry of the oxidant. High temperatures can increase the rate of aldehyde oxidation.[10]
-
Inert Atmosphere: When not reacting the aldehyde, store this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent slow air oxidation.
Visualizations
Experimental Workflow: Selective Grignard Reaction
Caption: Workflow for the selective Grignard reaction at the ketone of this compound.
Signaling Pathway: Potential Role of this compound Derivatives in Cancer
Derivatives of benzaldehyde (B42025) have been investigated for their potential to inhibit Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme associated with cancer stem cells and poor prognosis in some cancers.[11] Additionally, related hydroxybenzaldehydes have been shown to influence the Sonic Hedgehog (Shh) signaling pathway, which is crucial in development and can be aberrantly activated in cancer.[12]
Caption: Potential mechanisms of action for this compound derivatives in cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemoselective Reduction of Aldehydes | TCI AMERICA [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
- 11. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 3-Benzoylbenzaldehyde Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for scaling up the synthesis of 3-Benzoylbenzaldehyde from a laboratory to a pilot plant setting. The information is presented in a question-and-answer format to directly address potential issues encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is a common industrial synthesis route for this compound?
A common and industrially viable route for the synthesis of this compound involves a two-step process. The first step is a Friedel-Crafts diacylation of benzene (B151609) with isophthaloyl chloride to produce isophthalophenone. This is followed by a selective partial reduction of one of the ketone groups to a secondary alcohol, which is then oxidized to the desired this compound. This method utilizes readily available starting materials and well-established chemical transformations.
Q2: What are the primary challenges when scaling up this synthesis from lab to pilot plant?
Scaling up the synthesis of this compound presents several key challenges:
-
Heat Management: The Friedel-Crafts acylation is a highly exothermic reaction. What might be a manageable temperature increase in a laboratory flask can become a significant safety hazard in a large pilot plant reactor due to the lower surface-area-to-volume ratio, which impedes efficient heat dissipation.
-
Mass Transfer: Ensuring efficient mixing of reactants and catalyst is more complex at a larger scale. Poor mass transfer can lead to localized "hot spots," increased byproduct formation, and lower overall yields.
-
Catalyst Handling and Deactivation: At the pilot scale, the handling of large quantities of Lewis acid catalysts like aluminum chloride (AlCl₃) requires specialized equipment and procedures to protect against moisture. Catalyst deactivation due to moisture can lead to incomplete reactions.
-
Byproduct Formation and Purification: The profile and quantity of impurities can differ between lab and pilot scales. In particular, controlling the formation of poly-acylated byproducts and isomers can be more challenging. Subsequent purification steps, such as distillation or crystallization, may need to be significantly re-optimized.
-
Selective Reduction Control: Achieving selective mono-reduction of the diketone intermediate at a larger scale can be difficult. Over-reduction to the diol or incomplete reaction can lead to complex purification challenges.
Troubleshooting Guides
Issue 1: Low Yield of Isophthalophenone in Friedel-Crafts Acylation
Potential Cause A: Inactive Lewis Acid Catalyst The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[1] Any water present in the reactants, solvent, or reaction vessel will deactivate the catalyst.
-
Troubleshooting:
-
Use freshly opened, high-purity anhydrous aluminum chloride.
-
Thoroughly dry all glassware and the reactor at high temperatures before use.
-
Use anhydrous solvents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
-
Potential Cause B: Sub-optimal Reaction Temperature The reaction temperature significantly impacts the yield.[1] Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to the formation of byproducts.
-
Troubleshooting:
-
Monitor the internal reaction temperature closely.
-
For the pilot scale, ensure the reactor's cooling system is sufficient to handle the exotherm.
-
Optimize the rate of addition of the acylating agent to control the temperature.
-
Potential Cause C: Inefficient Mixing Poor agitation can lead to localized areas of high reactant concentration and temperature, promoting side reactions.
-
Troubleshooting:
-
Ensure the stirrer design and speed are appropriate for the pilot reactor's geometry and volume.
-
Consider the use of baffles in the reactor to improve mixing efficiency.
-
Issue 2: Poor Selectivity in the Mono-Reduction of Isophthalophenone
Potential Cause A: Over-reduction to Diol Byproduct The reducing agent is not selective enough or the reaction is allowed to proceed for too long, leading to the reduction of both ketone groups.
-
Troubleshooting:
-
Carefully control the stoichiometry of the reducing agent.
-
Monitor the reaction progress closely using in-process controls like TLC or HPLC.
-
Optimize the reaction temperature; lower temperatures often favor selectivity.
-
Consider a milder or more sterically hindered reducing agent.
-
Potential Cause B: Incomplete Reaction Insufficient reducing agent or sub-optimal reaction conditions can lead to a significant amount of unreacted starting material.
-
Troubleshooting:
-
Ensure accurate dosing of the reducing agent.
-
Slightly increase the reaction time or temperature, while carefully monitoring for over-reduction.
-
Issue 3: Difficulty in Final Product Purification
Potential Cause: Presence of Close-Boiling Impurities Byproducts such as the diol from over-reduction or unreacted isophthalophenone can be difficult to separate from the desired this compound due to similar physical properties.
-
Troubleshooting:
-
Optimize the preceding reaction steps to minimize impurity formation.
-
For pilot-scale purification, consider fractional vacuum distillation.
-
Develop a robust crystallization procedure with an appropriate solvent system to selectively crystallize the desired product.
-
Data Presentation
Table 1: Comparison of Reaction Parameters for Friedel-Crafts Acylation
| Parameter | Laboratory Scale (1 L flask) | Pilot Plant Scale (100 L reactor) |
| Benzene to Isophthaloyl Chloride Ratio | 10:1 | 12:1 (to minimize poly-acylation) |
| AlCl₃ to Isophthaloyl Chloride Ratio | 2.2:1 | 2.2:1 |
| Reaction Temperature | 0-5 °C (addition), then 25 °C | 0-5 °C (addition), then 30-35 °C |
| Reaction Time | 4-6 hours | 6-8 hours |
| Typical Yield of Isophthalophenone | 85-90% | 80-85% |
Table 2: Comparison of Parameters for Selective Reduction and Oxidation
| Parameter | Laboratory Scale | Pilot Plant Scale |
| Isophthalophenone to Reducing Agent Ratio | 1:1.1 | 1:1.05 (tighter control) |
| Reduction Temperature | -5 to 0 °C | 0-5 °C |
| Oxidation Temperature | 25-30 °C | 30-40 °C |
| Overall Yield from Isophthalophenone | 75-80% | 70-75% |
Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of Isophthalophenone
-
Reactor Preparation: Ensure the 100 L glass-lined reactor is clean and dry. Purge the reactor with dry nitrogen.
-
Reactant Charging: Charge the reactor with anhydrous benzene. Begin cooling the reactor jacket to 0-5 °C.
-
Catalyst Addition: Slowly and in portions, add anhydrous aluminum chloride to the stirred benzene, maintaining the temperature below 10 °C.
-
Acylating Agent Addition: Dissolve isophthaloyl chloride in anhydrous benzene and add it to the reactor dropwise over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to 30-35 °C and stir for an additional 4-5 hours. Monitor the reaction progress by HPLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly transferring the reaction mixture to a separate vessel containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Work-up: Separate the organic layer. Wash the organic layer with water, a dilute sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the benzene by distillation. The crude isophthalophenone can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Pilot-Scale Synthesis of this compound
-
Reactor Setup: In a separate suitable reactor, dissolve the purified isophthalophenone in an appropriate solvent (e.g., methanol/THF mixture). Cool the solution to 0-5 °C.
-
Reduction: Prepare a solution of a suitable reducing agent (e.g., sodium borohydride (B1222165) in a compatible solvent) and add it slowly to the isophthalophenone solution, maintaining the temperature between 0-5 °C.
-
Monitoring: Monitor the reaction by TLC or HPLC to ensure the selective formation of the mono-alcohol.
-
Quenching and Work-up: Once the reaction is complete, quench by the slow addition of a weak acid. Extract the product into an organic solvent, wash, and dry.
-
Oxidation: Dissolve the crude alcohol in a suitable solvent (e.g., dichloromethane). Add an oxidizing agent (e.g., pyridinium (B92312) chlorochromate) in portions, maintaining the temperature at 30-40 °C.
-
Final Isolation and Purification: After the oxidation is complete, filter the reaction mixture and wash the filtrate. Remove the solvent under reduced pressure. The crude this compound is then purified by vacuum distillation.
Mandatory Visualization
References
How to prevent polymerization of 3-Benzoylbenzaldehyde during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of 3-Benzoylbenzaldehyde to prevent its polymerization and degradation.
Troubleshooting Guide
Issue: You observe a white precipitate or increased viscosity in your stored this compound.
This is a likely indication of polymerization or other forms of degradation. Follow these steps to troubleshoot and prevent future occurrences.
| Potential Cause | Troubleshooting Steps | Prevention |
| Exposure to Air (Oxygen) | - If the product is still usable for non-critical applications, immediately purge the container with an inert gas (nitrogen or argon) before resealing. - For high-purity requirements, consider purifying the material through recrystallization. | - Store this compound under an inert atmosphere.[1] - Use containers with tight-fitting seals to minimize air exposure.[2] - For frequent use, consider aliquoting the material into smaller, single-use vials to avoid repeated exposure of the bulk material. |
| Elevated Storage Temperature | - Move the product to a cooler storage location immediately. - If polymerization has occurred, the product may not be salvageable for applications requiring high purity. | - Store this compound in a cool, dry place, ideally between 2°C and 8°C.[2] - Avoid storing in areas with significant temperature fluctuations. |
| Exposure to Light | - Transfer the material to an amber or opaque container. | - Always store this compound in light-resistant containers.[3] - Keep storage areas dimly lit. |
| Presence of Impurities (e.g., Acid or Base) | - The presence of acidic or basic impurities can catalyze polymerization.[1] - Purity can be checked using analytical methods such as HPLC or NMR. | - Ensure high purity of the material upon receipt. - Use clean, dry spatulas and glassware when handling to avoid cross-contamination. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during storage?
A1: The two primary degradation pathways for aromatic aldehydes like this compound are:
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, in this case, 3-benzoylbenzoic acid. This is accelerated by exposure to air (oxygen).[1]
-
Polymerization: Aldehydes can undergo polymerization, which may be initiated by factors such as heat, light, or the presence of impurities.[1]
Q2: What is the ideal way to store this compound long-term?
A2: For long-term stability, store this compound in a tightly sealed, amber glass container under an inert atmosphere of nitrogen or argon.[1] The container should be placed in a cool, dark, and well-ventilated area, with a recommended temperature range of 2-8°C.[2]
Q3: Can I use a polymerization inhibitor with this compound?
Q4: My this compound has solidified. Is it still usable?
A4: Solidification can indicate polymerization. The melting point of pure this compound is a key indicator of its purity. If the material has solidified or become significantly more viscous at room temperature, it has likely undergone polymerization and may not be suitable for applications requiring high purity. You can attempt to purify a small sample by recrystallization and check its melting point to assess its viability.
Q5: How should I handle this compound in the laboratory to minimize degradation?
A5: When handling this compound, work in a well-ventilated area, preferably under a fume hood.[2] Minimize the time the container is open to the atmosphere. Use clean, dry equipment to prevent contamination. After dispensing the required amount, purge the headspace of the container with an inert gas before resealing tightly.
Experimental Protocols
Protocol: Accelerated Stability Study for this compound
This protocol is designed to assess the stability of this compound under accelerated conditions to predict its long-term shelf life.
Materials:
-
High-purity this compound
-
Amber glass vials with PTFE-lined caps
-
Nitrogen or Argon gas source
-
Oven or incubator capable of maintaining 40°C ± 2°C
-
Refrigerator or cold room at 2-8°C
-
Analytical balance
-
HPLC or GC-MS for purity analysis
Procedure:
-
Aliquot 1 gram of high-purity this compound into several amber glass vials.
-
For half of the vials, purge the headspace with nitrogen or argon for 1-2 minutes before tightly sealing the cap. The other half will serve as an air-exposed control.
-
Place half of the inerted and half of the air-exposed vials in an oven at 40°C.
-
Place the remaining vials in a refrigerator at 2-8°C as a control representing ideal storage conditions.
-
At specified time points (e.g., 1, 2, 4, and 8 weeks), remove one vial from each storage condition.
-
Visually inspect the samples for any changes in appearance (e.g., color change, precipitation, solidification).
-
Analyze the purity of each sample using a validated HPLC or GC-MS method to quantify the amount of remaining this compound and identify any degradation products.
Data Analysis:
-
Compare the purity of the samples stored under different conditions over time.
-
Plot the percentage of this compound remaining versus time for each condition.
-
This data will provide insights into the degradation kinetics and the effectiveness of an inert atmosphere in preserving the compound's stability.
Visualizations
Caption: Troubleshooting workflow for identifying and addressing the causes of this compound polymerization.
References
- 1. pure.rug.nl [pure.rug.nl]
- 2. researchgate.net [researchgate.net]
- 3. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. longchangchemical.com [longchangchemical.com]
- 5. What is high performance polymerization inhibitor?|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
Resolving issues with 3-Benzoylbenzaldehyde solubility in organic solvents
Welcome to the technical support center for 3-Benzoylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for resolving solubility issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
A1: this compound, a benzophenone (B1666685) derivative, is a largely non-polar molecule due to its two phenyl rings. The presence of aldehyde and ketone functional groups introduces some polarity. Following the "like dissolves like" principle, it is expected to have low solubility in water and higher solubility in organic solvents.[1] The table below provides a qualitative summary of its expected solubility at room temperature.
Data Presentation: Qualitative Solubility of this compound
| Solvent | Solvent Type | Expected Solubility |
| Water | Aqueous | Insoluble |
| Methanol | Polar Protic | Sparingly Soluble |
| Ethanol | Polar Protic | Sparingly to Soluble |
| Acetone | Polar Aprotic | Soluble |
| Chloroform | Non-polar | Soluble |
| Dichloromethane (DCM) | Non-polar | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble |
| Ethyl Acetate | Moderately Polar | Soluble |
| Toluene | Non-polar | Soluble |
| Hexane | Non-polar | Sparingly Soluble |
Q2: Why is my this compound not dissolving in a solvent where it is expected to be soluble?
A2: Several factors can affect solubility, including the purity of the compound and the solvent, the presence of moisture, and the temperature. Impurities in the this compound can alter its solubility characteristics. Additionally, the presence of water in hygroscopic organic solvents can significantly reduce the solubility of non-polar compounds.
Q3: Can I heat the solvent to dissolve this compound?
A3: Yes, in most cases, heating the solvent will increase the solubility of a solid compound like this compound. However, be cautious and ensure the temperature is kept below the solvent's boiling point. For some compounds, prolonged heating can cause degradation. It is advisable to conduct a small-scale test to check for thermal stability.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter.
Issue 1: The compound is not dissolving upon initial mixing.
Q: I have added this compound to a recommended solvent, but it is not dissolving. What steps should I take?
A: If you are experiencing difficulty dissolving this compound, follow this systematic troubleshooting workflow:
Caption: Troubleshooting workflow for dissolution issues.
-
Verify Solvent Purity: Ensure your solvent is of high purity and anhydrous, as contaminants or water can affect solubility.
-
Increase Agitation: Vigorously stir or vortex the mixture. This increases the interaction between the solvent and the solute particles.
-
Sonication: Use an ultrasonic bath to break down any aggregates of the solid, which can enhance the dissolution rate.
-
Gentle Heating: Warm the solution while stirring. Many compounds exhibit significantly higher solubility at elevated temperatures.
-
Add More Solvent: If the compound is still not dissolving, you may have a saturated solution. Add more solvent in small increments until the solid dissolves.
-
Consider a Co-solvent System: If a single solvent is not effective, a mixture of two miscible solvents (a co-solvent system) can be used. For example, if your compound is sparingly soluble in ethanol, adding a small amount of a better solvent like DMSO or DCM can improve overall solubility.[2]
Issue 2: The compound precipitates out of solution after being fully dissolved.
Q: I successfully dissolved this compound, but it later crashed out of solution. Why did this happen and how can I prevent it?
A: Precipitation after dissolution is often due to a change in conditions. Here are the common causes and solutions:
-
Temperature Fluctuation: If the solution was heated to dissolve the compound, cooling it back to room temperature can lead to supersaturation and subsequent precipitation.
-
Solution: Maintain the solution at the elevated temperature if your experiment allows, or find a solvent system in which the compound is soluble at room temperature.
-
-
Solvent Evaporation: If the solvent is volatile, its evaporation can increase the concentration of the compound beyond its solubility limit.
-
Solution: Keep the container tightly sealed to prevent solvent loss.
-
-
Change in Solvent Composition: If you are adding the dissolved stock solution to an aqueous buffer, the change in solvent polarity can cause the compound to precipitate.
Experimental Protocols
Protocol 1: Standard Method for Determining Solubility
This protocol outlines a general procedure for determining the solubility of this compound in a specific solvent.
Caption: Experimental workflow for solubility determination.
Materials:
-
This compound
-
Selected organic solvent
-
Vials with caps
-
Vortex mixer or magnetic stirrer
-
Analytical balance
Procedure:
-
Weigh approximately 10 mg of this compound into a clean, dry vial.
-
Add the selected solvent in 0.1 mL increments.
-
After each addition, cap the vial and vortex or stir vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
Continue adding solvent until the solid is completely dissolved or a total volume of 1 mL has been added.
-
If the compound dissolves, calculate the solubility in mg/mL. If it does not dissolve after adding 1 mL, it can be considered poorly soluble or insoluble at that concentration.
Protocol 2: Recrystallization for Purification of this compound
Recrystallization is a technique to purify solid compounds based on their differential solubility in a hot versus a cold solvent.
Materials:
-
Crude this compound
-
Suitable recrystallization solvent (e.g., ethanol, isopropanol)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of the selected solvent. Heat the mixture on a hot plate and add more hot solvent incrementally until the compound is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystals of pure this compound should form. The cooling process can be further aided by placing the flask in an ice bath.
-
Inducing Crystallization (if necessary): If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[5]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Drying: Wash the crystals with a small amount of cold solvent and then allow them to dry completely.
Visualization of Co-solvency
Caption: Conceptual diagram of co-solvency.
References
Technical Support Center: Catalyst Deactivation in Reactions Involving 3-Benzoylbenzaldehyde
Welcome to the Technical Support Center for catalyst deactivation issues in reactions involving 3-Benzoylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during synthesis and subsequent reactions of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used in reactions with this compound?
A1: The choice of catalyst depends on the specific transformation. For the synthesis of this compound, Friedel-Crafts acylation is a common method, which typically employs Lewis acid catalysts such as AlCl₃ or FeCl₃. For subsequent reactions, such as hydrogenation of the aldehyde or ketone functionality, palladium on carbon (Pd/C), platinum on carbon (Pt/C), or nickel-based catalysts are often used. In cross-coupling reactions like Suzuki-Miyaura coupling to modify the aromatic rings, palladium complexes with phosphine (B1218219) ligands are standard. For etherification reactions, copper-based catalysts are frequently employed in Ullmann-type couplings.
Q2: My reaction yield is very low when using this compound. What are the potential catalyst-related issues?
A2: Low yields can often be attributed to catalyst deactivation. The primary causes include:
-
Catalyst Poisoning: Impurities in reactants, solvents, or from the reaction environment can irreversibly bind to the active sites of the catalyst.
-
Coking or Fouling: High molecular weight byproducts or polymers can deposit on the catalyst surface, blocking active sites and pores.
-
Sintering: At elevated temperatures, the metal particles of the catalyst can agglomerate, leading to a decrease in the active surface area.
-
Leaching: The active metal component of a supported catalyst can dissolve into the reaction medium, reducing the number of available active sites.
Q3: What are common catalyst poisons I should be aware of?
A3: Several substances can act as poisons for the catalysts typically used in reactions with this compound. These include:
-
Sulfur compounds: (e.g., thiols, thioethers) are potent poisons for noble metal catalysts like palladium and platinum.
-
Halogenated compounds: Can react with the catalyst surface and alter its properties.
-
Strongly coordinating species: Amines, phosphines (if not part of the ligand system), and even carbon monoxide can block active sites.
-
Water: In Friedel-Crafts acylations, moisture can deactivate the Lewis acid catalyst.
Q4: How can I tell if my catalyst is deactivated?
A4: Signs of catalyst deactivation include:
-
A significant decrease in reaction rate or a stalled reaction.
-
A noticeable drop in product yield or selectivity.
-
A change in the physical appearance of the catalyst (e.g., color change, clumping).
-
In fixed-bed reactors, an increase in pressure drop can indicate fouling.
Troubleshooting Guides
Issue 1: Rapid Loss of Activity in Friedel-Crafts Acylation for this compound Synthesis
Potential Cause: Deactivation of the Lewis acid catalyst (e.g., AlCl₃).
| Troubleshooting Step | Description |
| 1. Ensure Anhydrous Conditions | Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is flame-dried, and use anhydrous solvents and reagents. |
| 2. Check Reagent Purity | Impurities in the benzoyl chloride or benzene (B151609) can react with the catalyst. Purify starting materials if necessary. |
| 3. Stoichiometry of Catalyst | Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst because it complexes with the product. Ensure you are using the correct molar ratio. |
| 4. Temperature Control | Runaway reactions can lead to side product formation and catalyst deactivation. Maintain the recommended reaction temperature. |
Issue 2: Deactivation of Palladium Catalyst during Hydrogenation of this compound
Potential Cause: Poisoning, Coking, or Sintering of the Pd/C catalyst.
| Troubleshooting Step | Description |
| 1. Feedstock Purification | Analyze your this compound feedstock and solvent for potential poisons like sulfur or halogenated compounds. Purification via distillation or column chromatography may be necessary. |
| 2. Optimize Reaction Conditions | High temperatures can promote coking and sintering. Operate at the lowest effective temperature. Increasing hydrogen pressure can sometimes suppress coke formation.[1] |
| 3. Catalyst Regeneration | For deactivation by coking, a controlled oxidation (calcination) can often regenerate the catalyst. For some types of poisoning, washing with specific solvents or mild acids may be effective. |
| 4. Use of a Guard Bed | If feedstock purification is difficult, a small bed of a sacrificial adsorbent material can be placed upstream of the catalyst bed to remove poisons. |
Issue 3: Low Yield in Suzuki-Miyaura Coupling with a this compound Derivative
Potential Cause: Deactivation of the palladium-phosphine catalyst complex.
| Troubleshooting Step | Description |
| 1. Maintain Inert Atmosphere | The active Pd(0) species is sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and use degassed solvents. |
| 2. Ligand Selection | For sterically hindered or electron-deficient substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often more effective. |
| 3. Base Compatibility | The aldehyde group in this compound can be sensitive to strong bases, leading to side reactions like aldol (B89426) condensation. Consider using a weaker base (e.g., K₂CO₃, K₃PO₄) and screen different options. |
| 4. Check Boronic Acid Quality | Boronic acids can degrade upon storage. Use fresh, high-purity boronic acid or its corresponding boronate ester. |
Quantitative Data on Catalyst Deactivation
The following table summarizes general observations on catalyst deactivation in reactions analogous to those involving this compound. Note that specific deactivation rates will depend on the exact reaction conditions, catalyst, and purity of reagents.
| Reaction Type | Catalyst | Common Deactivation Mechanism | Typical Activity Loss | Reference |
| Hydrogenation | Pd/C | Coking/Fouling | 20-50% over 5-10 cycles | [2] |
| Hydrogenation | Pd(OH)₂/C | Pore blockage by reactants/products | >50% in a single run before regeneration | [2] |
| Friedel-Crafts Acylation | AlCl₃ | Reaction with moisture | Complete deactivation | [3][4] |
| Suzuki Coupling | Pd(PPh₃)₄ | Oxidation of Pd(0) | Significant yield reduction without inert atmosphere | [5] |
| Ullmann Coupling | CuI | Ligand degradation, precipitation | Gradual decrease over 24-48 hours | [6][7] |
Experimental Protocols
Protocol 1: General Procedure for Regeneration of Coked Pd/C Catalyst
-
Solvent Washing: Wash the spent catalyst with a solvent that can dissolve adsorbed organic species (e.g., toluene (B28343) or THF) to remove non-covalently bound residues.
-
Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 80-100 °C) to remove the solvent.
-
Calcination (Controlled Oxidation):
-
Place the dried catalyst in a tube furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon).
-
Introduce a controlled flow of a dilute oxidant gas (e.g., 1-5% air in nitrogen).
-
Slowly ramp the temperature to 300-400 °C. The exact temperature depends on the thermal stability of the catalyst support.
-
Hold at this temperature for 2-4 hours, or until the exit gas shows no more CO₂.
-
Cool down to room temperature under an inert gas flow.
-
-
Reduction: Before reuse in a hydrogenation reaction, the calcined catalyst must be re-reduced. Place the catalyst in the reactor and expose it to a flow of hydrogen gas at a temperature typically between 100-250 °C for 2-4 hours.
Protocol 2: Troubleshooting Catalyst Poisoning in a Suzuki Coupling Reaction
-
Analyze Starting Materials: Use techniques like GC-MS or elemental analysis to check for impurities in the this compound derivative, the boronic acid, and the solvent.
-
Purify Reagents: If impurities are detected, purify the starting materials. Aryl halides can be recrystallized or passed through a silica (B1680970) plug. Solvents should be freshly distilled from an appropriate drying agent.
-
Use a Fresh Catalyst Batch: To confirm that catalyst poisoning is the issue, run the reaction with a fresh batch of palladium catalyst and ligand under identical conditions.
-
Scavengers: If the poison is known and difficult to remove (e.g., trace thiols), consider adding a scavenger to the reaction mixture. For example, a small amount of copper powder can sometimes sequester sulfur impurities.
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Primary mechanisms of catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Benzoylbenzaldehyde and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 3-benzoylbenzaldehyde with its structural isomers, 2-benzoylbenzaldehyde (B91356) and 4-benzoylbenzaldehyde. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes, predicting reaction outcomes, and designing novel molecular entities in medicinal chemistry and materials science. This document synthesizes theoretical principles with available experimental data to offer a clear and objective comparison.
Introduction to Benzoylbenzaldehyde Isomers
Benzoylbenzaldehydes are bifunctional aromatic compounds containing both an aldehyde and a ketone functional group. This unique structural feature imparts a distinct reactivity profile, making them valuable intermediates in organic synthesis. The relative positions of the benzoyl and formyl groups on the benzene (B151609) ring in the 2- (ortho), 3- (meta), and 4- (para) isomers significantly influence the electronic and steric environment of the reactive aldehyde group, leading to differences in their chemical behavior.
Theoretical Comparison of Reactivity: Electronic and Steric Effects
The reactivity of the aldehyde group in benzoylbenzaldehyde isomers is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by the electronic and steric effects of the benzoyl substituent.
Electronic Effects: The benzoyl group is a moderately strong electron-withdrawing group (EWG) due to the carbonyl moiety. This property generally increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde (B42025). The magnitude of this electron-withdrawing effect is position-dependent and can be quantified by Hammett sigma (σ) constants.
A positive Hammett value (σ) indicates an electron-withdrawing effect that enhances the reactivity of the aldehyde towards nucleophiles. For reactions with a positive reaction constant (ρ), a more positive σ value corresponds to a faster reaction rate.
Steric Effects: In the case of 2-benzoylbenzaldehyde, the ortho-positioned benzoyl group introduces significant steric hindrance around the aldehyde functionality. This steric bulk can impede the approach of nucleophiles, potentially counteracting the activating electronic effect. The 3- and 4-isomers are not subject to such pronounced steric hindrance from the benzoyl group.
Based on these principles, the expected order of reactivity towards nucleophilic addition is:
4-Benzoylbenzaldehyde > this compound > 2-Benzoylbenzaldehyde
The 4-isomer is predicted to be the most reactive due to the strong electron-withdrawing effect of the para-benzoyl group and the absence of steric hindrance. The 3-isomer is expected to be less reactive than the 4-isomer due to the attenuated electron-withdrawing effect at the meta position. The 2-isomer is predicted to be the least reactive, as the significant steric hindrance from the ortho-benzoyl group is likely to override its strong electron-withdrawing effect.
Quantitative Reactivity Data
| Isomer | Substituent Position | Hammett Sigma (σ) Constant | Predicted Relative Reactivity |
| 4-Benzoylbenzaldehyde | para | +0.46 | Highest |
| This compound | meta | +0.37 | Intermediate |
| 2-Benzoylbenzaldehyde | ortho | N/A (significant steric effects) | Lowest |
Note: Hammett constants are not typically applied to ortho substituents due to the difficulty in separating electronic effects from steric effects.
Experimental Comparison: Synthesis and Reactivity in Key Reactions
To provide a practical comparison, this section outlines the synthesis of the isomers and their reactivity in common aldehyde transformations, supported by generalized experimental protocols.
Synthesis of Benzoylbenzaldehyde Isomers
2-Benzoylbenzaldehyde: Can be synthesized via the oxidation of 2-methylbenzophenone (B1664564) or the oxidation of 2-hydroxymethylbenzhydrol.[1]
This compound: A common method for its preparation is the oxidation of 3-benzoylbenzyl alcohol using an oxidizing agent like chromic acid.[2]
4-Benzoylbenzaldehyde: Can be synthesized through various methods, including the Friedel-Crafts acylation of benzaldehyde derivatives.
Reactivity in Nucleophilic Addition Reactions
Wittig Reaction: The Wittig reaction, which converts aldehydes and ketones to alkenes, is a classic example of nucleophilic addition. The increased electrophilicity of the aldehyde carbonyl in the benzoylbenzaldehyde isomers is expected to facilitate this reaction.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound. The reaction rate is sensitive to the electrophilicity of the aldehyde.
While specific comparative yields for the benzoylbenzaldehyde isomers in these reactions are not extensively reported, the theoretical predictions suggest that the 4-isomer would give the highest yield in the shortest reaction time, followed by the 3-isomer, and then the 2-isomer, assuming steric hindrance is the dominant factor for the latter.
Experimental Protocols
General Protocol for the Wittig Reaction
This protocol describes a general procedure for the Wittig reaction of a benzoylbenzaldehyde isomer with a stabilized ylide to form an α,β-unsaturated ester.
Materials:
-
Benzoylbenzaldehyde isomer (1.0 mmol)
-
(Carbethoxymethylene)triphenylphosphorane (B24862) (1.1 mmol)
-
Anhydrous toluene (B28343) (10 mL)
Procedure:
-
In a round-bottom flask, dissolve the benzoylbenzaldehyde isomer in anhydrous toluene.
-
Add the (carbethoxymethylene)triphenylphosphorane to the solution.
-
Stir the reaction mixture at reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the corresponding ethyl cinnamate (B1238496) derivative.
General Protocol for the Knoevenagel Condensation
This protocol outlines a general procedure for the Knoevenagel condensation of a benzoylbenzaldehyde isomer with malononitrile (B47326).
Materials:
-
Benzoylbenzaldehyde isomer (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Piperidine (B6355638) (catalytic amount)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, dissolve the benzoylbenzaldehyde isomer and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, the product may precipitate. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography.
Visualization of Concepts
References
A Comparative Guide to the Validation of 3-Benzoylbenzaldehyde Purity by HPLC and GC-MS
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the reliability of experimental results and the safety and efficacy of final products. 3-Benzoylbenzaldehyde, a key building block in various synthetic pathways, is no exception. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of this compound purity. We present detailed experimental protocols, illustrative data, and a direct comparison to aid in selecting the most appropriate method for your analytical needs.
High-Level Comparison of HPLC and GC-MS
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1] | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.[2] |
| Sample Volatility | Not required; suitable for non-volatile and thermally labile compounds. | Requires the analyte to be volatile and thermally stable, or to be made so through derivatization.[3] |
| Derivatization | Generally not required for this compound. | May be necessary for polar impurities to improve volatility and peak shape. |
| Detection | Typically UV-Visible spectroscopy, providing quantitative data based on absorbance. | Mass spectrometry, providing both quantitative data and structural information from fragmentation patterns.[2] |
| Primary Application | Robust for routine purity assessment and quantification of the main component and non-volatile impurities.[3] | Excellent for the identification and quantification of volatile and semi-volatile impurities, even at trace levels.[2] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reverse-phase HPLC method suitable for the quantitative analysis of this compound and the detection of non-volatile impurities.
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (B52724) |
| Gradient Program | 0-2 min: 50% B2-15 min: 50% to 90% B15-20 min: 90% B20.1-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition (50:50 Acetonitrile:Water) to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is designed for the identification and quantification of this compound and its volatile or semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Specification |
| Column | 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Oven Temperature Program | Initial: 150 °C, hold for 2 minRamp: 15 °C/min to 300 °CHold: 5 min at 300 °C |
| MS Transfer Line Temp. | 290 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50 - 400 amu |
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the solution through a 0.45 µm syringe filter.
Data Presentation and Comparison
The following tables present illustrative data for the purity analysis of a hypothetical this compound sample by HPLC and GC-MS.
Table 1: HPLC Purity Analysis Results (Illustrative Data)
| Peak Name | Retention Time (RT) (min) | Peak Area | Area % |
| 3-Benzoylbenzoic acid | 4.8 | 15,000 | 0.5 |
| This compound | 8.2 | 2,950,000 | 98.3 |
| 2-Benzoylbenzaldehyde | 9.5 | 25,000 | 0.8 |
| Unidentified Impurity | 11.1 | 10,000 | 0.3 |
Table 2: GC-MS Purity Analysis and Impurity Identification (Illustrative Data)
| Peak Name | Retention Time (RT) (min) | Observed m/z Fragments | Tentative Identification |
| Benzaldehyde | 4.5 | 106, 105, 77, 51 | Starting material/degradation product |
| This compound | 10.8 | 210, 181, 105, 77 | Product |
| Benzophenone | 9.2 | 182, 105, 77, 51 | Potential impurity |
Note: The fragmentation pattern for this compound is predicted based on the fragmentation of aromatic ketones and aldehydes. The molecular ion would be at m/z 210. Loss of the aldehyde proton (-H) would result in a fragment at m/z 209, and loss of the formyl group (-CHO) would lead to a fragment at m/z 181. Cleavage of the bond between the carbonyls would yield the benzoyl cation at m/z 105, which can further fragment to the phenyl cation at m/z 77.
Visualizations
Figure 1: HPLC Experimental Workflow
Figure 2: GC-MS Experimental Workflow
References
A Comparative Guide to Catalysts for 3-Benzoylbenzaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Benzoylbenzaldehyde, a key intermediate in the development of various pharmaceuticals and fine chemicals, can be achieved through several synthetic routes. The choice of catalyst is a critical factor that significantly influences reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of potential catalytic methods for the synthesis of this compound, supported by experimental data from direct synthesis and analogous chemical transformations.
Performance Comparison of Synthetic Methods
While direct comparative studies on various catalysts for this compound synthesis are limited, we can evaluate potential routes based on established methodologies for similar compounds. The primary routes for synthesis include the oxidation of 3-benzoylbenzyl alcohol, the oxidation of 3-benzoyltoluene, and Friedel-Crafts acylation.
The following table summarizes the performance of different catalysts and methods relevant to the synthesis of this compound.
| Synthesis Route | Catalyst/Reagent | Substrate | Reaction Conditions | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Oxidation of 3-Benzoylbenzyl Alcohol | Chromic acid | 3-Benzoylbenzyl alcohol | Acetone, 15-20°C, 5 min | - | - | ~55 | [1] |
| Analogous Oxidation of Benzyl (B1604629) Alcohol | Fe(NO₃)₃ | Benzyl alcohol | 1,4-dioxane, 80°C, 6 h, N₂ atmosphere | 94.9 | - | 91.5 | [2] |
| Analogous Oxidation of Benzyl Alcohol | Al(NO₃)₃ | Benzyl alcohol | 1,4-dioxane, 80°C, 6 h, N₂ atmosphere | 88.1 | 80 | - | [2] |
| Analogous Oxidation of Benzyl Alcohol | Cu(NO₃)₂ | Benzyl alcohol | 1,4-dioxane, 80°C, 6 h, N₂ atmosphere | 82.3 | 70 | - | [2] |
| Analogous Oxidation of Benzyl Alcohol | --INVALID-LINK-- | Benzyl alcohol | Solvent-free, 100°C, 2 bar O₂, 20 h | 38 | 66 | 25 | [3] |
| Analogous Oxidation of Benzyl Alcohol | Co₁/NC | Benzyl alcohol | - | 95.2 | ~99.9 | - | [4] |
| Friedel-Crafts Acylation (Analogous) | Chloroaluminate ionic liquid | Phthalic Anhydride, Benzene (B151609) | 30°C, 3 h | - | - | ~88 (for intermediate acid) | [5] |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below. These protocols are based on established procedures and may require optimization for the specific synthesis of this compound.
Method 1: Oxidation of 3-Benzoylbenzyl Alcohol with Chromic Acid[1]
This protocol describes a direct method for the synthesis of this compound.
Materials:
-
3-Benzoylbenzyl alcohol
-
Acetone
-
Chromic acid solution
-
Water
-
Ether
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2.0 g of 3-Benzoylbenzyl alcohol in 10 ml of acetone.
-
Cool the solution to 15-20°C.
-
Add chromic acid solution dropwise to the cooled mixture with stirring.
-
Continue stirring for 5 minutes after the addition is complete.
-
Add 50 ml of water to the reaction mixture.
-
Extract the product with ether.
-
Wash the ethereal solution with saturated Na₂CO₃ solution, followed by saturated NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Evaporate the ether and distill the residue under reduced pressure (b.p. 160°-170° C./0.08 mm) to obtain this compound.
Method 2: Catalytic Oxidation of Benzyl Alcohol (Analogous Protocol)[2]
This protocol for the oxidation of benzyl alcohol using ferric nitrate (B79036) can be adapted for 3-benzoylbenzyl alcohol.
Materials:
-
Benzyl alcohol (or 3-benzoylbenzyl alcohol)
-
Ferric nitrate (Fe(NO₃)₃)
-
1,4-dioxane
-
Nitrogen gas supply
Procedure:
-
In a reaction flask, combine 3 mmol of benzyl alcohol and 15 mL of 1,4-dioxane.
-
Add 2 mmol of Fe(NO₃)₃ to the mixture.
-
Heat the reaction mixture to 80°C under a nitrogen atmosphere.
-
Maintain the reaction at this temperature for 6 hours with stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and work up as necessary to isolate the product. This may involve extraction and purification by chromatography or distillation.
Method 3: Friedel-Crafts Acylation (General Procedure for Aromatic Ketones)[5][6]
This general protocol for Friedel-Crafts acylation can be adapted for the synthesis of this compound, likely from isophthaloyl dichloride and benzene, or from benzoyl chloride and benzaldehyde (B42025) (with appropriate protection of the aldehyde). The direct benzoylation of benzaldehyde would likely require a meta-directing effect and could be challenging. A more plausible route analogous to the synthesis of 2-benzoylbenzoic acid would be the acylation of benzene with 3-formylbenzoyl chloride.
Materials:
-
Aromatic substrate (e.g., Benzene)
-
Acylating agent (e.g., 3-formylbenzoyl chloride)
-
Lewis acid catalyst (e.g., anhydrous Aluminum Chloride - AlCl₃)
-
Anhydrous solvent (e.g., Dichloromethane or Nitrobenzene)
-
Ice
-
Dilute Hydrochloric Acid (HCl)
-
Organic extraction solvent (e.g., Diethyl ether)
-
Dilute Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and a thermometer under an inert atmosphere (e.g., nitrogen).
-
Add the anhydrous solvent and the anhydrous AlCl₃ catalyst to the flask and cool the mixture in an ice bath.
-
Prepare a solution of the acylating agent in the anhydrous solvent in the dropping funnel.
-
Slowly add the acylating agent solution to the cooled catalyst suspension with vigorous stirring.
-
After the addition is complete, slowly add the aromatic substrate.
-
Allow the reaction mixture to warm to the desired temperature and maintain for the required reaction time, monitoring the progress by TLC or GC.
-
Once the reaction is complete, quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Extract the product into an organic solvent.
-
Wash the organic layer with dilute NaHCO₃ solution, followed by water and then brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Synthetic Pathways
To better understand the logical flow of the synthetic strategies, the following diagrams are provided.
Caption: Potential synthetic routes to this compound.
Caption: General experimental workflow for catalyst comparison.
References
- 1. prepchem.com [prepchem.com]
- 2. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
- 3. qualitas1998.net [qualitas1998.net]
- 4. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Benchmarking Benzaldehyde Derivatives: A Comparative Guide to Anticancer and ALDH1A3 Inhibitory Performance
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the performance of benzaldehyde (B42025) derivatives, with a focus on benzyloxybenzaldehyde analogs, as potent anticancer agents and selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3). The information is supported by experimental data and detailed methodologies to aid in the evaluation and selection of compounds for further investigation.
Introduction
Benzaldehyde and its derivatives are a class of aromatic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] A particularly promising area of research involves the development of benzyloxybenzaldehyde derivatives as selective inhibitors of ALDH1A3, an enzyme overexpressed in various cancers and linked to poor prognosis and treatment resistance.[2][3] This guide benchmarks the performance of these derivatives, offering a comparative analysis of their efficacy and selectivity.
Performance Benchmark: ALDH1A3 Inhibition and Cytotoxicity
The inhibitory activity of benzyloxybenzaldehyde derivatives against ALDH isoforms and their cytotoxic effects on cancer cell lines are critical performance indicators. The following tables summarize key quantitative data from preclinical studies.
Table 1: Comparative Inhibitory Activity against ALDH Isoforms
The selectivity of compounds for ALDH1A3 over other isoforms like ALDH1A1 is crucial for minimizing off-target effects. The data below, expressed as the half-maximal inhibitory concentration (IC50) and remaining enzyme activity, highlights the potency and selectivity of lead compounds.
| Compound ID | Scaffold | ALDH1A3 IC50 (µM) | ALDH1A1 (% Remaining Activity at 10 µM) | ALDH3A1 (% Remaining Activity at 10 µM) | Reference |
| ABMM-15 | 4-((4-Chlorobenzyl)oxy)benzaldehyde | 0.23 | 48.00 ± 1.2 | Not Reported | [2][3][4] |
| ABMM-16 | 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde | 1.29 | 42.00 ± 1.5 | Not Reported | [2][3][4] |
| ABMM-1 | Benzyloxybenzaldehyde Analog | > 10 (21.07% remaining activity) | 94.81 ± 0.9 | Not Reported | [4] |
| ABMM-18 | Benzyloxybenzaldehyde Analog | > 10 (16.00% remaining activity) | Not Determined | Not Reported | [4] |
Table 2: Cytotoxicity of Benzaldehyde Derivatives against Cancer Cell Lines
The cytotoxic potential of these compounds is a primary measure of their anticancer activity. The IC50 values below represent the concentration required to inhibit the growth of 50% of cancer cells.
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| ABMM-6 | H1299 | Human non-small cell lung carcinoma | 14.0 | [2][3] |
| ABMM-15 | A549 | Human non-small cell lung carcinoma | > 60 | [2] |
| ABMM-15 | H1299 | Human non-small cell lung carcinoma | > 60 | [2] |
| ABMM-16 | A549 | Human non-small cell lung carcinoma | > 60 | [2] |
| ABMM-16 | H1299 | Human non-small cell lung carcinoma | > 60 | [2] |
| ABMM-23 | A549 | Human non-small cell lung carcinoma | 51.0 | [2] |
| ABMM-24 | H1299 | Human non-small cell lung carcinoma | 13.7 | [2][3] |
| ABMM-32 | H1299 | Human non-small cell lung carcinoma | 13.0 | [2][3] |
| Compound 29 | HL-60 | Human promyelocytic leukemia | Potent at 1-10 µM | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are protocols for key assays used to evaluate the performance of benzaldehyde derivatives.
Synthesis of Benzyloxybenzaldehyde Derivatives (O-alkylation)
This protocol describes a general method for synthesizing benzyloxybenzaldehyde derivatives.[4]
-
Reaction Setup : Dissolve the phenolic starting material (1.0 equivalent) and potassium carbonate (1.5 equivalents) in dimethylformamide (DMF).
-
Addition of Benzyl (B1604629) Halide : Add the corresponding benzyl halide (1.0 equivalent) to the solution.
-
Reaction Conditions : Stir the mixture overnight at 70°C.
-
Work-up : Reduce the volume of DMF by evaporation under vacuum. Add water to the concentrated solution to precipitate the product.
-
Purification : Filter the precipitate, dry it, and recrystallize from ethanol (B145695) to obtain the pure benzyloxybenzaldehyde derivative.[4]
ALDH1A3 Enzymatic Assay
This fluorescence-based assay measures the enzymatic activity of ALDH1A3 by monitoring the production of NADH.[1]
-
Compound Preparation : Prepare serial dilutions of the test compound in DMSO.
-
Assay Plate Preparation : In a 384-well plate, add 1 µL of the test compound, positive control (e.g., DEAB), or negative control (DMSO). Add 24 µL of a pre-mixed solution containing recombinant human ALDH1A3 enzyme and NAD⁺ in assay buffer.
-
Incubation : Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation : Add 25 µL of the substrate solution (e.g., retinaldehyde) to each well.
-
Kinetic Reading : Immediately measure the increase in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) kinetically for 10-15 minutes at 37°C.[1]
-
Data Analysis : Determine the rate of reaction from the slope of the fluorescence versus time curve. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.[1]
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6][7]
-
Cell Seeding : Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment : Replace the medium with fresh medium containing serial dilutions of the test compounds and incubate for 48 hours.[7]
-
MTT Addition : Add 20 µL of MTT solution to each well and incubate for 4 hours.[7]
-
Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the half-maximal inhibitory concentration (IC50) values.[7]
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate key processes and relationships.
Caption: General synthetic workflow for benzyloxybenzaldehyde derivatives.
Caption: ALDH1A3-mediated retinoic acid signaling pathway.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Analysis of 3-Benzoylbenzaldehyde Reaction Kinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 3-benzoylbenzaldehyde, a molecule of interest in organic synthesis and medicinal chemistry. Due to a lack of direct kinetic studies on this compound, this document leverages data from analogous substituted benzaldehydes to predict its reactivity. The information herein is intended to serve as a foundational resource for designing and interpreting kinetic experiments.
Introduction to this compound
This compound is an aromatic aldehyde containing a benzoyl substituent at the meta position. Its chemical structure, featuring two carbonyl groups, suggests a rich and varied reactivity. The aldehyde functional group is susceptible to nucleophilic attack, oxidation, and reduction, while the benzophenone (B1666685) moiety can also participate in various chemical transformations. The electronic effect of the meta-benzoyl group, being electron-withdrawing, is expected to influence the reactivity of the aldehyde group.
Predicted Reaction Kinetics and Comparison with Alternatives
The reactivity of a substituted benzaldehyde (B42025) is largely dictated by the electronic nature of its substituents. Electron-withdrawing groups (EWGs) typically enhance the electrophilicity of the aldehydic carbon, leading to faster rates of nucleophilic addition. Conversely, electron-donating groups (EDGs) decrease this electrophilicity.
The benzoyl group at the meta position of this compound is expected to act as a moderate electron-withdrawing group. Therefore, its reactivity in nucleophilic addition reactions is predicted to be greater than that of benzaldehyde but less than that of benzaldehydes substituted with stronger EWGs like a nitro group.
Table 1: Predicted Relative Rates of Nucleophilic Addition for Substituted Benzaldehydes
| Aldehyde | Substituent (Position) | Electronic Effect | Predicted Relative Rate Constant (k_rel) |
| 4-Nitrobenzaldehyde | -NO₂ (para) | Strong EWG | > 1 |
| This compound | -COPh (meta) | Moderate EWG | Slightly > 1 |
| Benzaldehyde | -H | Neutral | 1 |
| 4-Methoxybenzaldehyde | -OCH₃ (para) | Strong EDG | < 1 |
Note: The values presented are predictive and intended for comparative purposes. Experimental verification is required.
Key Reactions and Mechanistic Insights
The following sections detail common reactions involving benzaldehydes and provide the mechanistic basis for predicting the reactivity of this compound.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes. The rate of this reaction is sensitive to the electrophilicity of the carbonyl carbon.
Mechanism of Base-Catalyzed Aldol (B89426) Condensation
Caption: Base-catalyzed aldol condensation mechanism.
Oxidation Reactions
Aldehydes are readily oxidized to carboxylic acids. The benzoyl group in this compound is expected to be stable under typical aldehyde oxidation conditions.
Reduction Reactions
The aldehyde group can be selectively reduced to an alcohol in the presence of the ketone. Alternatively, both carbonyl groups can be reduced under more stringent conditions.
Experimental Protocols for Kinetic Analysis
The following are generalized protocols for studying the kinetics of reactions involving benzaldehydes, which can be adapted for this compound.
General Workflow for UV-Vis Spectrophotometric Kinetic Analysis
A common method for monitoring the kinetics of a reaction is to follow the change in absorbance of a reactant or product over time.
Cross-reactivity studies of 3-Benzoylbenzaldehyde with other functional groups
For researchers, scientists, and drug development professionals, bifunctional molecules like 3-benzoylbenzaldehyde offer unique opportunities in synthesis and bioconjugation. However, its utility is contingent on a clear understanding of the differential reactivity of its two carbonyl functional groups: an aromatic aldehyde and a benzophenone-derived ketone. This guide provides an objective comparison of the reactivity of these functional groups towards common nucleophiles, supported by established chemical principles and detailed experimental protocols for direct evaluation.
Due to the scarcity of direct kinetic studies on this compound itself, this comparison is built upon the well-documented reactivity of its monofunctional analogs: benzaldehyde (B42025) and benzophenone (B1666685). The fundamental principles governing their reactions provide a strong predictive framework for the behavior of this compound.
Reactivity Comparison with Nucleophilic Functional Groups
The reactivity of a carbonyl group towards nucleophilic attack is primarily governed by two factors: the electrophilicity of the carbonyl carbon and the steric hindrance around it. Aldehydes are generally more reactive than ketones on both fronts.[1] The aldehyde carbon is attached to a hydrogen atom and a carbon, whereas the ketone carbon is attached to two carbons, resulting in greater steric hindrance for the ketone.[1][2] Furthermore, the two phenyl groups in the benzophenone moiety of this compound are more electron-donating than the single phenyl group and hydrogen of the benzaldehyde moiety, which reduces the partial positive charge on the ketone's carbonyl carbon, making it less electrophilic.[2]
The following table summarizes the expected relative reactivity of the aldehyde and ketone functionalities of this compound with key nucleophilic groups.
| Functional Group | Nucleophile Example | Target Moiety | Expected Reactivity | Rationale |
| Primary Amine | Aniline, Glycine | Aldehyde | High | Low steric hindrance and high electrophilicity allow for rapid formation of an imine (Schiff base).[3] |
| Ketone | Very Low | Significant steric hindrance from the two phenyl groups and reduced electrophilicity make imine formation extremely slow.[2] | ||
| Hydrazide | Benzoylhydrazide | Aldehyde | High | Hydrazides are potent alpha-nucleophiles that react readily with aldehydes to form stable acylhydrazones. The reaction with benzaldehyde is rapid.[4] |
| Ketone | Very Low | Steric hindrance and lower electrophilicity significantly impede the reaction compared to the aldehyde.[4] | ||
| Thiol | N-Acetylcysteine | Aldehyde | Moderate | Thiols can add reversibly to aldehydes to form hemithioacetals. The reaction is generally faster with aldehydes than ketones. |
| Ketone | Low | The reaction with ketones to form hemithioacetals is significantly slower due to steric and electronic factors. |
Quantitative Data Point: The reaction of benzaldehyde with benzoylhydrazide in phosphate (B84403) buffer at pH 7.4 has a second-order rate constant of approximately 0.18 M⁻¹s⁻¹ . This provides a quantitative baseline for the high reactivity of the aldehyde moiety.[4]
Experimental Protocols
To enable researchers to generate specific quantitative data for this compound or other bifunctional carbonyl compounds, the following detailed experimental protocols for comparative kinetic analysis are provided. These protocols are based on monitoring the reaction progress using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Protocol 1: Comparative Kinetic Analysis via UV-Vis Spectrophotometry
This method is suitable when the product of the reaction has a distinct UV-Vis absorbance spectrum from the reactants, such as in the formation of a hydrazone.
Objective: To determine the second-order rate constants for the reaction of this compound with a nucleophile (e.g., a hydrazide).
Materials:
-
This compound
-
Nucleophile of interest (e.g., Benzoylhydrazide)
-
Reaction Buffer (e.g., 100 mM Phosphate Buffer, pH 7.4)
-
Spectrophotometer-compatible solvent (e.g., Acetonitrile (B52724) or DMSO)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in acetonitrile.
-
Prepare a 10 mM stock solution of the nucleophile in the reaction buffer.
-
-
Determination of λmax:
-
Separately dilute the reactants and a pre-reacted product solution in the reaction buffer to determine the optimal wavelength (λmax) for monitoring the reaction, which should be a wavelength where the product absorbs strongly and the reactants absorb weakly.
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
Equilibrate the spectrophotometer and the reaction buffer to the desired temperature (e.g., 25°C).
-
In a quartz cuvette, add the reaction buffer.
-
Add a small volume of the this compound stock solution to achieve a final concentration of 0.1 mM.
-
Initiate the reaction by adding a volume of the nucleophile stock solution to achieve a final concentration of 1.0 mM (a 10-fold excess).
-
Immediately start monitoring the absorbance at the predetermined λmax at regular intervals (e.g., every 30 seconds) for a period sufficient for the reaction to proceed to at least 80% completion.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
Fit the data to a pseudo-first-order kinetic model: ln(A_inf - A_t) = -k_obs * t + ln(A_inf - A_0) where A_t is the absorbance at time t, A_0 is the initial absorbance, A_inf is the final absorbance, and k_obs is the observed pseudo-first-order rate constant.
-
Calculate the second-order rate constant (k2) by dividing the observed rate constant by the concentration of the nucleophile in excess: k2 = k_obs / [Nucleophile]
-
Protocol 2: Comparative Kinetic Analysis via HPLC
This method is highly robust and allows for the simultaneous monitoring of reactants and products, making it ideal for complex reaction mixtures.
Objective: To determine the second-order rate constants for the reaction of this compound with a nucleophile by monitoring the consumption of the limiting reactant.
Materials:
-
This compound
-
Nucleophile of interest (e.g., a primary amine)
-
Reaction Buffer (e.g., 100 mM Phosphate Buffer, pH 7.4)
-
HPLC system with a UV detector and a C18 reverse-phase column
-
HPLC-grade solvents (e.g., Acetonitrile and Water with 0.1% TFA)
-
Quenching solution (e.g., 1 M HCl)
-
Thermostatted reaction vessel
Procedure:
-
HPLC Method Development:
-
Develop an HPLC method that can effectively separate this compound, the nucleophile, and the expected product(s). This typically involves a gradient elution with acetonitrile and water.
-
Create a calibration curve for this compound by injecting known concentrations and plotting peak area versus concentration.
-
-
Reaction Setup:
-
In a thermostatted vessel, dissolve this compound and the nucleophile in the reaction buffer at known initial concentrations (e.g., 1 mM each for second-order kinetics).
-
Start a timer at the moment of mixing.
-
-
Reaction Sampling:
-
At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot (e.g., 20 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a vial containing a quenching solution (e.g., 180 µL of 1 M HCl) to stop the reaction.
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Record the chromatograms and integrate the peak area for the this compound peak.
-
-
Data Analysis:
-
Use the calibration curve to convert the peak area of this compound at each time point to its concentration.
-
Plot the reciprocal of the concentration of this compound (1/[3-BB]) versus time.
-
For a second-order reaction, this plot should be linear. The slope of this line is the second-order rate constant (k2).
-
Visualizations
The following diagrams illustrate the logical relationships in the cross-reactivity of this compound and a typical experimental workflow.
Caption: Logical diagram of chemoselective reactivity.
Caption: General workflow for kinetic analysis.
References
- 1. The most reactive of the following is A Acetone B Benzophenone class 11 chemistry JEE_Main [vedantu.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Benzoylbenzaldehyde and its Analogs in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 3-Benzoylbenzaldehyde and its alternative compounds as potential anticancer agents. The information presented is based on preclinical data and aims to facilitate an objective evaluation of these compounds for further research and development.
Introduction
Benzaldehyde (B42025) and its derivatives have emerged as a promising class of molecules in oncology research. These compounds have demonstrated the ability to inhibit cancer cell proliferation, overcome therapeutic resistance, and induce programmed cell death. A key mechanism of action for benzaldehyde involves the disruption of the 14-3-3ζ protein, a critical hub in oncogenic signaling pathways. This guide focuses on this compound and compares its potential efficacy with other relevant benzaldehyde derivatives and a standard chemotherapeutic agent, doxorubicin (B1662922).
Data Presentation
The following tables summarize the available quantitative data on the cytotoxic effects of various benzaldehyde derivatives and doxorubicin on different cancer cell lines. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50) of Benzaldehyde (BA) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BxPC-3 | Pancreatic Cancer | High Sensitivity | [1] |
| A549 | Lung Cancer | High Sensitivity | [1] |
| PANC1 | Pancreatic Cancer | Low Sensitivity | [1] |
Note: Specific IC50 values were not provided in the abstract, but the relative sensitivity was indicated.
Table 2: In Vitro Cytotoxicity (IC50) of Benzyloxybenzaldehyde Derivatives in HL-60 Human Leukemia Cells
| Compound | IC50 (µM) | Reference |
| 2-(benzyloxy)benzaldehyde | Significant activity at 1-10 µM | [2] |
| 2-(benzyloxy)-4-methoxybenzaldehyde | Significant activity at 1-10 µM | [2] |
| 2-(benzyloxy)-5-methoxybenzaldehyde | Significant activity at 1-10 µM | [2] |
| 2-(benzyloxy)-5-chlorobenzaldehyde | Significant activity at 1-10 µM | [2] |
| 2-[(3-methoxybenzyl)oxy]benzaldehyde | Most potent, significant activity at 1-10 µM | [2] |
| 2-[(2-chlorobenzyl)oxy]benzaldehyde | Significant activity at 1-10 µM | [2] |
| 2-[(4-chlorobenzyl)oxy]benzaldehyde | Significant activity at 1-10 µM | [2] |
Table 3: In Vitro Cytotoxicity (IC50) of Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 0.95 | [3] |
| SK-BR-3 | Breast Cancer | 0.64 | [3] |
| MDA-MB-231 | Breast Cancer | 0.68 ± 0.07 | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogs) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[5] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher is used to subtract background absorbance.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
Annexin V/Propidium (B1200493) Iodide Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.[6]
Protocol:
-
Cell Treatment: Culture cells with the test compound at the desired concentrations for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualization
Signaling Pathway Diagram
References
- 1. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. brieflands.com [brieflands.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Products of 3-Benzoylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected reaction products of 3-benzoylbenzaldehyde, a versatile bifunctional molecule containing both an aldehyde and a ketone moiety. Understanding the chemoselectivity of reactions involving this compound is crucial for its effective utilization in organic synthesis and drug development. This document outlines the primary reaction pathways—reduction, oxidation, Wittig reaction, and Grignard reaction—and provides supporting experimental data and detailed protocols for these transformations.
Principles of Reactivity: Aldehyde vs. Ketone
The reactivity of this compound is dictated by the differential electrophilicity and steric accessibility of its two carbonyl groups. In general, aldehydes are more reactive towards nucleophilic attack than ketones. This is due to two main factors:
-
Steric Hindrance: The aldehyde carbonyl is flanked by a hydrogen atom and a carbon atom, making it less sterically hindered than the ketone carbonyl, which is situated between two carbon atoms.
-
Electronic Effects: The single alkyl/aryl group attached to the aldehyde carbonyl has a less pronounced electron-donating effect compared to the two groups attached to the ketone carbonyl. This makes the aldehyde's carbonyl carbon more electron-deficient and thus more electrophilic.
This inherent difference in reactivity allows for selective transformations of the aldehyde group in the presence of the ketone.
Comparative Analysis of Reaction Products
The following sections detail the expected products from key reactions with this compound, supported by experimental data where available.
Reduction Reactions
The reduction of this compound can yield different products depending on the reducing agent and reaction conditions. Due to the higher reactivity of the aldehyde, selective reduction to the corresponding alcohol is readily achievable.
Expected Major Product: 3-Benzoylbenzyl alcohol
Alternative Product: (3-(hydroxymethyl)phenyl)(phenyl)methanol (from reduction of both carbonyls)
| Reaction | Reagent(s) | Major Product | Alternative Product(s) | Typical Yield |
| Selective Reduction | Sodium borohydride (B1222165) (NaBH₄) | 3-Benzoylbenzyl alcohol | (3-(hydroxymethyl)phenyl)(phenyl)methanol (minor) | High |
| Full Reduction | Lithium aluminum hydride (LiAlH₄) or Catalytic Hydrogenation (e.g., H₂/Pd-C) | (3-(hydroxymethyl)phenyl)(phenyl)methanol | - | High |
Experimental Protocol: Selective Reduction with Sodium Borohydride
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol (B129727) or ethanol (B145695) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of water or dilute acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
Oxidation Reactions
The aldehyde group of this compound can be selectively oxidized to a carboxylic acid, leaving the less reactive ketone group intact.
Expected Major Product: 3-Benzoylbenzoic acid
| Reaction | Reagent(s) | Major Product | Typical Yield |
| Oxidation | Potassium permanganate (B83412) (KMnO₄) or Chromic acid (H₂CrO₄) | 3-Benzoylbenzoic acid | Good to High |
Experimental Protocol: Oxidation with Potassium Permanganate
-
Dissolve this compound (1.0 eq) in a mixture of acetone (B3395972) and water.
-
Add a solution of potassium permanganate (KMnO₄) (approx. 1.2 eq) dropwise to the stirred solution. The reaction is exothermic and should be controlled with an ice bath if necessary.
-
Stir the reaction mixture at room temperature until the purple color of the permanganate disappears, indicating the completion of the reaction.
-
Quench the reaction by adding a small amount of a reducing agent (e.g., sodium bisulfite) to remove any excess KMnO₄ and manganese dioxide.
-
Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) for purification.
Wittig Reaction
The Wittig reaction provides a powerful method for converting carbonyls into alkenes. Due to the higher reactivity of the aldehyde, the Wittig reagent will selectively react with the formyl group of this compound.
Expected Major Product: 3-Benzoyl-1-alkenylbenzene derivatives
| Wittig Reagent Type | Reagent Example | Expected Product Stereochemistry |
| Non-stabilized ylide | Methyltriphenylphosphonium (B96628) bromide + n-BuLi | (Z)-alkene (cis) |
| Stabilized ylide | (Carbethoxymethylene)triphenylphosphorane | (E)-alkene (trans) |
Experimental Protocol: Wittig Reaction with a Non-stabilized Ylide
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add n-butyllithium (n-BuLi) (1.0 eq) dropwise. The formation of a colored solution (typically orange or deep red) indicates the generation of the ylide.
-
Stir the ylide solution at 0 °C for 1 hour.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the solution of this compound dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product, which will contain the desired alkene and triphenylphosphine (B44618) oxide, by column chromatography.
Grignard Reaction
Similar to the Wittig reaction, Grignard reagents will preferentially add to the more reactive aldehyde carbonyl of this compound. Reaction at the ketone would require protection of the aldehyde group.
Expected Major Product: 1-(3-Benzoylphenyl)-1-alkanol or 1-(3-Benzoylphenyl)-1-arylalcohol
| Grignard Reagent | Reagent Example | Expected Product Type |
| Alkyl Grignard | Methylmagnesium bromide (CH₃MgBr) | Secondary alcohol |
| Aryl Grignard | Phenylmagnesium bromide (PhMgBr) | Secondary alcohol |
Experimental Protocol: Grignard Reaction with an Alkyl Grignard Reagent
-
Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF in a two-necked round-bottom flask.
-
Cool the solution in an ice bath.
-
Add the Grignard reagent (e.g., methylmagnesium bromide, 1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting secondary alcohol by column chromatography.
Conclusion
The presence of both an aldehyde and a ketone in this compound allows for a range of selective chemical transformations. The greater reactivity of the aldehyde functional group consistently directs nucleophilic attack and oxidation to this site, enabling the synthesis of a variety of substituted benzophenone (B1666685) derivatives. The provided protocols offer a foundation for the synthesis of these valuable compounds, which can serve as key intermediates in the development of new pharmaceuticals and other advanced materials. It is recommended to optimize reaction conditions for each specific substrate and reagent combination to achieve the highest yields and purity.
Safety Operating Guide
Proper Disposal of 3-Benzoylbenzaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of 3-Benzoylbenzaldehyde, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle this compound with the appropriate personal protective equipment (PPE). According to its Safety Data Sheet (SDS), this compound is a combustible liquid and can cause skin and serious eye irritation. It is also harmful if inhaled, may cause respiratory irritation, is suspected of damaging fertility or the unborn child, and is toxic to aquatic life with long-lasting effects.
Essential PPE and Handling Guidelines:
-
Engineering Controls: All handling and preparation for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risks.
-
Protective Clothing: A lab coat, closed-toe shoes, and long pants are mandatory to prevent skin contact.
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for any signs of damage before use.
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.
Step-by-Step Disposal Protocol
The disposal of this compound is governed by regulations for hazardous waste. It must not be discarded as regular trash or poured down the drain. The required method of disposal is through a licensed hazardous waste management company, coordinated via your institution's Environmental Health and Safety (EHS) department.
-
Waste Identification and Segregation:
-
Treat all unused this compound, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves) as hazardous waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react dangerously.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure, tightly fitting lid.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Labeling:
-
Immediately label the waste container with your institution's official hazardous waste tag. The label must be filled out completely and legibly, including:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of waste generation
-
The name and contact information of the principal investigator or laboratory supervisor
-
The specific hazards (e.g., Combustible, Irritant, Health Hazard, Environmental Hazard)
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from sources of heat, sparks, or open flames.
-
Store incompatible waste types separately to prevent accidental mixing.
-
-
Arranging for Disposal:
-
Once the waste container is full, or before it exceeds the allowable accumulation time set by your institution, contact your EHS department to schedule a pickup.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve an online form or paper documentation.
-
-
Decontamination of Empty Containers:
-
"Empty" containers that previously held this compound must be decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Rinsate Collection: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected in the designated hazardous waste container for this compound.
-
Disposal of Rinsed Containers: After triple-rinsing, deface or remove the original label. The decontaminated container can then be disposed of according to your institution's guidelines for clean chemical containers.
-
Quantitative Data for Chemical Waste Disposal
The following table summarizes key quantitative parameters relevant to the disposal of chemical waste. Specific regulatory thresholds for this compound are not individually defined; therefore, general hazardous waste regulations apply.
| Parameter | Value/Guideline | Significance |
| Hazard Class | Combustible Liquid (Category 4) | Indicates that the material can be ignited, but not as easily as flammable liquids. Must be stored away from ignition sources. |
| Health Hazards | Skin Irritant (Category 2), Eye Irritant (Category 2A), Acute Toxicity - Inhalation (Category 4), Reproductive Toxicity (Category 1B) | Dictates the required personal protective equipment and handling procedures to prevent exposure. |
| Environmental Hazard | Acute and Chronic Aquatic Hazard (Category 2) | Prohibits disposal down the drain and requires containment to prevent environmental release. |
| Satellite Accumulation Area Limit | ≤ 55 gallons of non-acute hazardous waste | The maximum volume of hazardous waste that can be stored in a laboratory before it must be moved to a central storage facility. |
| Accumulation Time Limit | Varies by generator status (typically 90 or 180 days) | The maximum amount of time hazardous waste can be stored on-site. |
Experimental Protocols
The standard and required procedure for the disposal of this compound does not involve chemical neutralization or other treatment methods performed by laboratory personnel. The accepted protocol is the collection and subsequent disposal by a licensed hazardous waste contractor, facilitated by your institution's EHS department. Any attempt to treat the chemical waste within the laboratory without a validated and approved protocol from EHS is strongly discouraged and may be a violation of safety and environmental regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
Personal protective equipment for handling 3-Benzoylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure personal safety when handling 3-Benzoylbenzaldehyde. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards. | To protect against splashes and vapors that may cause eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Gloves must be inspected before use and disposed of properly after. | To prevent skin contact which may cause irritation. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect the skin from accidental splashes or spills. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor cartridge is necessary. | To prevent inhalation of vapors which may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Pre-Operational Checks:
-
Verify Ventilation: Ensure the chemical fume hood is functioning correctly.
-
Inspect PPE: Check all PPE for integrity. Ensure gloves are free of holes and safety glasses are clean.
-
Review Safety Information: Have access to safety data for related compounds.
2. Handling Procedure:
-
Grounding: When transferring between containers, take measures to prevent the buildup of electrostatic charge.
-
Dispensing: Carefully dispense the required amount of this compound, avoiding the creation of dust or splashes.
-
Avoid Inhalation and Contact: Do not breathe dust or vapors. Avoid all personal contact with the substance.
-
Container Management: Keep the container tightly closed when not in use.
3. Post-Handling:
-
Decontamination: Clean the work area thoroughly after handling.
-
Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after work.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Treat all this compound waste as hazardous waste.
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the words "Hazardous Waste" and the full chemical name.
-
-
Disposal of Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, pipette tips, and weighing paper, must also be disposed of as hazardous waste.
-
Institutional Procedures: Follow your institution's Environmental Health and Safety (EHS) guidelines for the final disposal of the hazardous waste container. Do not dispose of down the drain or in regular trash.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

